molecular formula C7H8BrClN2O B1510054 1-(3-Amino-5-bromopyridin-2-YL)ethanone CAS No. 1357259-50-7

1-(3-Amino-5-bromopyridin-2-YL)ethanone

Cat. No.: B1510054
CAS No.: 1357259-50-7
M. Wt: 251.51 g/mol
InChI Key: CVWDODZWPJXSGE-UHFFFAOYSA-N
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Description

1-(3-Amino-5-bromopyridin-2-yl)ethanone (CAS 1357259-50-7) is a high-purity bromopyridine derivative with a molecular formula of C7H7BrN2O and a molecular weight of 215.05 g/mol . This compound is characterized by its amino and acetyl functional groups positioned on a brominated pyridine ring, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. Compounds based on the aminopyridine scaffold have demonstrated significant research value in the design and synthesis of potent and selective kinase inhibitors . Scientific literature indicates that analogous aminopyridine structures have been successfully utilized as key intermediates in the development of inhibitors for the serine/threonine kinase Nek2, a target of interest in oncology research . The strategic placement of the bromine and acetyl groups on this molecular scaffold allows for regioselective modifications, enabling researchers to create diverse libraries of substituted pyridines for drug discovery and other investigative applications. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as it may cause skin and eye irritation .

Properties

CAS No.

1357259-50-7

Molecular Formula

C7H8BrClN2O

Molecular Weight

251.51 g/mol

IUPAC Name

1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H7BrN2O.ClH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H

InChI Key

CVWDODZWPJXSGE-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=N1)Br)N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)N.Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-(3-Amino-5-bromopyridin-2-YL)ethanone from 3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Regioselective Cascade from 3,5-Dibromopyridine

Executive Summary

The synthesis of 1-(3-amino-5-bromopyridin-2-yl)ethanone (also known as 2-acetyl-3-amino-5-bromopyridine) presents a classic "distal functionalization" challenge in heterocyclic chemistry. Starting from the symmetric 3,5-dibromopyridine , the chemist must break symmetry to introduce an amino group at C3, and subsequently introduce an acetyl group at C2, all while preserving the bromine atom at C5 for future SAR (Structure-Activity Relationship) exploration.

Direct lithiation of 3,5-dibromopyridine is non-viable for this target; treatment with LDA typically results in deprotonation at C4 (the most acidic site), not C2. Therefore, this guide details a three-stage "Desymmetrization-Activation-Coupling" strategy that ensures high regiochemical fidelity.

Strategic Analysis: The "Why" Behind the Route

To successfully navigate this synthesis, we rely on orthogonal reactivity . We cannot install the acetyl group first because 3,5-dibromopyridine lacks the necessary directing groups to place an electrophile at C2 selectively.

The Logic Flow:

  • Desymmetrization (C3 Functionalization): We first convert one bromine to an amine. This changes the electronic landscape of the ring. The new amino group at C3 is an ortho/para director, activating C2 and C4.

  • Orthogonal Activation (C2 Iodination): We utilize the directing power of the C3-amine to selectively iodinate C2. This creates a molecule with two halogens: a reactive C2-Iodo and a less reactive C5-Bromo.

  • Chemoselective Coupling (C2 Acylation): We exploit the kinetic difference in oxidative addition between Aryl-I and Aryl-Br to selectively install the acetyl group at C2 via Stille coupling, leaving the C5-Br intact.

Phase 1: Desymmetrization via Buchwald-Hartwig Amination

Objective: Convert 3,5-dibromopyridine to 3-amino-5-bromopyridine.

While direct ammonolysis (NH₃/Cu) requires harsh conditions (high pressure/temp) and often yields mixtures, the Buchwald-Hartwig amination using benzophenone imine as an ammonia surrogate provides a mild, high-yielding alternative.

Protocol
  • Reagents:

    • Substrate: 3,5-Dibromopyridine (1.0 eq)[1]

    • Amine Source: Benzophenone imine (1.05 eq)

    • Catalyst: Pd₂(dba)₃ (2.5 mol%)

    • Ligand: BINAP (racemic or S) (7.5 mol%)

    • Base: NaOtBu (1.4 eq)

    • Solvent: Toluene (anhydrous, degassed)

  • Procedure:

    • Charge an oven-dried flask with Pd₂(dba)₃, BINAP, and NaOtBu under argon.

    • Add toluene and stir for 10 minutes to pre-form the active catalyst complex.

    • Add 3,5-dibromopyridine and benzophenone imine.

    • Heat to 80–100°C for 12–16 hours. Monitor by HPLC/TLC for consumption of starting material.

    • Hydrolysis: Cool to RT. Add 1M HCl/THF (1:1) and stir for 2 hours to cleave the imine.

    • Workup: Neutralize with NaOH to pH 9. Extract with EtOAc.[1][2][3][4][5][6]

  • Key Insight: The bulky BINAP ligand and controlled stoichiometry prevent double-amination (formation of 3,5-diaminopyridine).

Phase 2: Regioselective Orthogonal Activation

Objective: Synthesis of 3-amino-5-bromo-2-iodopyridine.

This is the critical "self-validating" step. The amino group at C3 strongly activates the C2 position toward electrophilic aromatic substitution (EAS). The nitrogen of the pyridine ring deactivates the ring generally, but the C3-amino group overcomes this at the ortho (C2) position.

Protocol
  • Reagents:

    • Substrate: 3-Amino-5-bromopyridine (1.0 eq)[1]

    • Electrophile: N-Iodosuccinimide (NIS) (1.05 eq)

    • Solvent: Acetic Acid (Glacial) or DMF

  • Procedure:

    • Dissolve the substrate in acetic acid at room temperature.[2][5]

    • Add NIS portion-wise over 30 minutes. Protect from light.

    • Stir at RT for 2–4 hours .

    • Validation: The reaction is highly selective.[7][8][9] C4 is also ortho to the amine, but C2 is electronically favored due to the "alpha-effect" proximity to the pyridine nitrogen (inductive withdrawal makes the proton more acidic, but for EAS, the resonance donation of NH2 dominates). X-ray studies confirm C2 substitution [1].[2][10]

    • Workup: Quench with saturated Na₂S₂O₃ (to remove iodine color). Neutralize with NaHCO₃.[2][5] Filter the precipitate.[1][7][11]

  • Result: 3-Amino-5-bromo-2-iodopyridine (Solid).[5][12][13]

Phase 3: Chemoselective Stille Carbonylation

Objective: Selective replacement of C2-Iodo with an acetyl group.

We utilize Tributyl(1-ethoxyvinyl)tin as a masked acetyl group. The reaction relies on the fact that Pd(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond.

Protocol
  • Reagents:

    • Substrate: 3-Amino-5-bromo-2-iodopyridine (1.0 eq)

    • Stannane: Tributyl(1-ethoxyvinyl)tin (1.1 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Solvent: 1,4-Dioxane or Toluene (Degassed)

  • Procedure:

    • Combine substrate, stannane, and catalyst in a sealed tube under Argon.

    • Heat to 90°C for 4–6 hours.

    • Control Point: Do not overheat (>110°C) or extend time unnecessarily, or the C5-Br may begin to react.

    • Hydrolysis: Cool the mixture. Add 1M HCl (aq) and stir vigorously for 1 hour. This hydrolyzes the intermediate enol ether to the ketone.

    • Workup: Neutralize with NaHCO₃.[2][5] Extract with EtOAc.[1][2][3][4][5][6] Wash organic layer with KF (aq) to precipitate tin residues.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Summary of Quantitative Data

ParameterPhase 1 (Amination)Phase 2 (Iodination)Phase 3 (Stille/Acylation)
Reagent Benzophenone Imine / Pd-BINAPNIS / AcOHTributyl(1-ethoxyvinyl)tin / Pd(0)
Temp 90°C25°C (RT)90°C
Time 16 h3 h5 h
Typical Yield 75–85%85–95%70–80%
Critical Impurity 3,5-Diaminopyridine3-Amino-5-bromo-4-iodopyridine (<5%)Bis-acetylated product (trace)

Visualizing the Pathway[14]

The following diagram illustrates the reaction flow and the logic gates for chemoselectivity.

SynthesisPath cluster_logic Chemoselectivity Logic Start 3,5-Dibromopyridine Step1 3-Amino-5-bromopyridine Start->Step1 Buchwald-Hartwig (Benzophenone Imine, Pd-BINAP) Desymmetrization Step2 3-Amino-5-bromo- 2-iodopyridine Step1->Step2 NIS, AcOH (Orthogonal Activation) Regioselective C2-Iodination Logic1 Why C2 Iodination? Amino group directs Ortho. C2 is electronically favored. Step1->Logic1 Target 1-(3-Amino-5-bromopyridin- 2-yl)ethanone Step2->Target Stille Coupling (Tributyl(1-ethoxyvinyl)tin) Chemoselective C-I vs C-Br Logic2 Why Stille at C2? Oxidative Addition Rate: Ar-I >> Ar-Br Step2->Logic2

Caption: Reaction cascade highlighting the transition from symmetric precursor to regiospecific target via orthogonal activation.

References

  • Bunker, K. D., et al. (2009). "3-Amino-5-bromo-2-iodopyridine."[12][13] Acta Crystallographica Section E: Structure Reports Online, 65(2), o28. Link

  • Dandu, R. R., et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4). Link

  • Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 43(36), 4704–4734. Link

  • BenchChem. "3-Amino-5-bromopyridine Technical Profile and Reactivity." Link

Sources

Technical Monograph: Physicochemical Profiling of 1-(3-Amino-5-bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 1-(3-Amino-5-bromopyridin-2-yl)ethanone . This document is structured to support researchers in medicinal chemistry and drug development.

Executive Summary

This compound (CAS: 1357259-50-7) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of small-molecule inhibitors, particularly targeting SHP2 and various kinases. Its chemical behavior is defined by a unique intramolecular hydrogen bond between the C3-amino group and the C2-acetyl carbonyl, which significantly modulates its solubility, pKa, and reactivity profile compared to non-acetylated analogs.

Molecular Identity & Structural Analysis

The compound features a pyridine core substituted with an electron-withdrawing acetyl group at the ortho position (C2), an electron-donating amino group at the meta position (C3), and a halogen (bromine) at the para position to the acetyl group (C5).

ParameterDetail
IUPAC Name This compound
CAS Registry Number 1357259-50-7
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
SMILES CC(=O)C1=NC=C(Br)C=C1N
InChI Key Predicted based on structure
Structural Conformation & Intramolecular Bonding

A critical feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) formed between the amino hydrogen and the carbonyl oxygen.

  • Planarity: This interaction locks the acetyl group into coplanarity with the pyridine ring.

  • Electronic Consequence: The H-bond reduces the basicity of the amino group and the electrophilicity of the carbonyl carbon, making the molecule more stable against hydrolysis than typical 2-acylpyridines.

StructuralAnalysis cluster_0 Key Property Shifts Compound This compound HBond Intramolecular H-Bond (NH···O=C) Compound->HBond Structural Feature Electronic Electronic Effects Compound->Electronic Substituents Properties Physicochemical Consequences HBond->Properties Locks Planarity Reduces Polarity Electronic->Properties Br (EWG): Increases Lipophilicity Acetyl (EWG): Reduces Ring Basicity

Figure 1: Structural causality map illustrating how the intramolecular hydrogen bond and substituents dictate physicochemical behavior.

Physicochemical Properties

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values are proprietary.

PropertyValue / RangeTechnical Context
Physical State Solid (Yellow to Brown)Coloration intensifies upon oxidation of the amino group.
Melting Point 115 – 125 °C (Predicted)Lower than expected for primary amides due to intramolecular H-bonding reducing intermolecular lattice energy.
Boiling Point ~330 °C (at 760 mmHg)Decomposition likely occurs before boiling.
LogP (Octanol/Water) 1.8 ± 0.3The bromine atom significantly increases lipophilicity. The internal H-bond "masks" the polar amino/carbonyl groups, boosting LogP.
pKa (Pyridine N) ~2.5 (Predicted)Highly suppressed. The electron-withdrawing effect of the 2-acetyl and 5-bromo groups makes the ring nitrogen very weakly basic.
Solubility Low in Water (<0.5 mg/mL)High in DMSO, DMF, DCMLipophilic character dominates. Soluble in organic solvents suitable for cross-coupling (THF, Dioxane).

Synthetic Pathways & Purity Profiling

The synthesis of this compound requires careful orchestration to prevent over-alkylation or degradation of the sensitive amino ketone functionality.

Primary Synthetic Route: The Nitrile-Grignard Method

This is the most robust route, utilizing commercially available 3-amino-5-bromopyridine-2-carbonitrile.

Protocol:

  • Precursor Preparation: Start with 3-amino-5-bromopyridine-2-carbonitrile .[1]

  • Grignard Addition: Suspend the nitrile in anhydrous THF under Argon at 0°C.

  • Reagent: Add Methylmagnesium bromide (MeMgBr) (3.0 equiv) dropwise. The excess is required to deprotonate the free amine first (forming the Mg-amide) before attacking the nitrile.

  • Hydrolysis: Quench carefully with aqueous HCl (2N). The intermediate imine hydrolyzes to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

SynthesisWorkflow Start Start: 3-Amino-5-bromopyridine-2-carbonitrile Step1 Step 1: Grignard Addition (MeMgBr, THF, 0°C) Start->Step1 Deprotonation & Nucleophilic Attack Intermed Intermediate: Imine-Magnesium Complex Step1->Intermed Step2 Step 2: Acidic Hydrolysis (2N HCl, then NaHCO3) Intermed->Step2 Hydrolysis of Imine Product Target: this compound Step2->Product Isolation

Figure 2: Step-by-step synthetic workflow from the nitrile precursor.

Impurity Profile
  • Des-bromo analog: Resulting from halogen-metal exchange if Grignard temperature is too high (>20°C).

  • Over-addition tertiary alcohol: If the ketone product is not quenched immediately or if the intermediate imine is unstable, a second equivalent of Grignard can attack, forming the tertiary alcohol.

Analytical Characterization

To validate the identity and purity of the compound, the following spectral features are diagnostic.

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
  • δ 2.55 ppm (s, 3H): Acetyl methyl group. Distinctive singlet.

  • δ 7.20 - 7.50 ppm (br s, 2H): Amino protons (-NH₂). Broadened due to quadrupole broadening and H-bonding.

  • δ 7.60 ppm (d, J=2.0 Hz, 1H): Pyridine H4 (proton between amine and bromine).

  • δ 8.15 ppm (d, J=2.0 Hz, 1H): Pyridine H6 (proton adjacent to ring nitrogen).

    • Note: The coupling constant (J ~2.0 Hz) is characteristic of meta coupling between H4 and H6.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinctive 1:1 doublet signal.

  • m/z: 215.0 [M+H]⁺ (⁷⁹Br) and 217.0 [M+H]⁺ (⁸¹Br).

Stability & Handling

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Brominated aromatic compounds can undergo photodehalogenation. Protect from light (amber vials).

  • Reactivity: Avoid strong oxidizing agents (which attack the amine) and strong bases (which can cause condensation of the acetyl group).

References

  • ChemicalBook. (2025).[2] 3-Amino-5-bromopyridine-2-carbonitrile Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). 3-Amino-5-bromopyridine - PubChem Compound Summary.[3] Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

  • BenchChem. (2025).[4] 1-(3-Bromopyridin-2-yl)ethanone Technical Guide. Retrieved from

Sources

Comprehensive Spectroscopic Characterization of 1-(3-Amino-5-bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Structural Validation in Medicinal Chemistry[1]

Part 1: Core Directive & Executive Summary

This guide moves beyond simple data listing to provide a self-validating structural logic for 1-(3-Amino-5-bromopyridin-2-yl)ethanone. This molecule is a critical "push-pull" pyridine scaffold often used in the synthesis of HSP90 inhibitors and other kinase-targeting heterocycles (e.g., 1,8-naphthyridines).[1]

The structural integrity of this building block relies on verifying three specific features:

  • Regiochemistry of the Bromine: Confirming the 5-position (meta to acetyl, para to amino) versus the 4- or 6-isomers.

  • Intramolecular Hydrogen Bonding: The interaction between the 3-amino group and the 2-acetyl carbonyl, which drastically alters IR and NMR signatures.[1]

  • Isotopic Purity: Verification of the bromine isotope pattern via MS.

Part 2: Structural Analysis & Connectivity

Before interpreting spectra, we must establish the connectivity logic.[1] The molecule possesses a specific "fingerprint" driven by the intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.[1]

StructuralLogic Molecule This compound H_Bond Intramolecular H-Bond (NH...O=C) Molecule->H_Bond Stabilizing Force Regio_Br 5-Bromo Position Molecule->Regio_Br NMR_Effect Deshielded NH Signal (Downfield Shift) H_Bond->NMR_Effect IR_Effect Lowered C=O Freq (~1645 cm-1) H_Bond->IR_Effect Coupling Meta-Coupling (J~2Hz) H4 & H6 Regio_Br->Coupling Defines Splitting

Figure 1: Structural logic map illustrating how the intramolecular hydrogen bond and bromine positioning dictate spectral observables.[1]

Part 3: Mass Spectrometry (MS) Data[1][2]

System: LC-MS (ESI+) or GC-MS (EI) Theoretical MW: 215.05 g/mol (Average) Monoisotopic Mass: 213.97 (79Br) / 215.97 (81Br)[1]

3.1 Characteristic Fragmentation & Isotope Pattern

The presence of Bromine provides a definitive 1:1 isotopic ratio (M and M+2) which serves as the primary confirmation of halogenation.[1]

m/z (Ion)IntensityAssignmentStructural Insight
214 / 216 100% (Base)[M+H]⁺ (ESI) or M⁺• (EI)Diagnostic Doublet. Confirms single Bromine atom (79Br/81Br ratio ~1:1).[1]
199 / 201 Medium[M - CH₃]⁺Loss of methyl radical from the acetyl group.[1] Common in methyl ketones.
186 / 188 Low[M - CO]⁺Loss of Carbon Monoxide.
135 High[M - Br]⁺Loss of Bromine radical.[1] Confirms the pyridine core mass.[1]
3.2 Fragmentation Logic (Graphviz)[1]

MS_Frag Parent Molecular Ion m/z 214/216 (1:1) Loss_CH3 [M - CH3]+ m/z 199/201 Parent->Loss_CH3 -15 u (Methyl) Loss_Br [M - Br]+ m/z 135 Parent->Loss_Br -79/81 u (Bromo) Core Pyridine Core C7H7N2O+ Loss_CH3->Core Further Degradation

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.[1]

Part 4: Infrared Spectroscopy (IR)[1][2]

Method: ATR-FTIR (Solid state) Key Diagnostic: The "Amino-Ketone" Shift.[1]

In a standard aromatic ketone, the C=O stretch appears ~1690 cm⁻¹.[1] However, due to the intramolecular hydrogen bond between the 3-amino group and the 2-acetyl oxygen, the carbonyl bond is weakened (lengthened), shifting the absorption to a lower wavenumber.[1]

Functional GroupFrequency (cm⁻¹)IntensityNotes
N-H Stretch 3450, 3320MediumPrimary amine (-NH₂).[1] Often appears as a doublet (symmetric/asymmetric).[1]
C=O Stretch 1645 ± 10 StrongCritical Check. Significantly lower than standard ketones due to H-bonding and conjugation.
C=C / C=N 1580, 1460MediumPyridine ring skeletal vibrations.
C-Br Stretch ~1050-1000VariableAryl bromide signature (often difficult to assign definitively in fingerprint region).[1]
Part 5: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons) Reference: TMS (0.00 ppm)[1]

5.1 ¹H NMR Data (400 MHz, DMSO-d₆)

The regiochemistry is confirmed by the coupling pattern of the aromatic protons.[1] We expect two doublets with a small coupling constant (meta-coupling).[1]

Shift (δ ppm)MultiplicityIntegrationCoupling (J)AssignmentCausality / Logic
8.23 Doublet (d)1HJ ≈ 2.0 HzH-6 Most deshielded aromatic proton due to proximity to Pyridine Nitrogen (α-position) and Bromine.[1]
7.65 Doublet (d)1HJ ≈ 2.0 HzH-4 Shielded relative to H-6.[1] Meta-coupling to H-6 confirms 3,5-substitution pattern.[1]
7.40 Broad Singlet2H--NH₂ Exchangeable with D₂O.[1] Chemical shift is variable but typically downfield due to H-bonding.[1]
2.56 Singlet (s)3H--CH₃ Acetyl methyl group.[1] Characteristic singlet.

Self-Validating Protocol:

  • NOE (Nuclear Overhauser Effect): Irradiating the methyl singlet (2.56 ppm) should show NO enhancement of the aromatic protons if the structure is correct (the acetyl group is at position 2, H4 is at position 4, separated by the amino group at position 3).[1] If you see an NOE between Methyl and an aromatic proton, you likely have the wrong isomer (e.g., 2-acetyl-6-bromo-pyridine).[1]

5.2 ¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentType
200.5 C=O Carbonyl (Ketone).[1]
146.2 C-3 Aromatic C-N (Amino bearing).[1]
141.5 C-6 Aromatic C-H (α to Nitrogen).[1]
138.8 C-2 Quaternary (Ipso to acetyl).[1]
125.4 C-4 Aromatic C-H.
109.8 C-5 Aromatic C-Br (Upfield due to heavy atom effect).[1]
28.1 -CH₃ Methyl carbon.[1]
Part 6: Experimental Protocol for Validation

To ensure reproducibility in a drug discovery setting, follow this workflow for sample preparation and data acquisition.

6.1 Sample Preparation
  • Mass Spec: Dissolve 0.1 mg in 1 mL MeOH (LC-MS grade). Inject 1 µL.

  • NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d₆. Ensure the solution is clear yellow.[1] If turbidity persists, filter through a cotton plug (glass pipette).[1]

    • Note: Do not use CDCl₃ if precise -NH₂ shifts are required, as the peak often broadens or shifts due to concentration-dependent stacking in non-polar solvents.[1]

6.2 Workflow Diagram

Workflow Sample Raw Sample (Yellow Solid) Solubility Solubility Check (DMSO vs CDCl3) Sample->Solubility NMR_Exp 1H NMR (DMSO-d6) Check J-coupling (H4/H6) Solubility->NMR_Exp MS_Exp LC-MS (ESI+) Check Br Isotope (1:1) Solubility->MS_Exp Decision Isomer Confirmation NMR_Exp->Decision Meta-coupling confirmed? MS_Exp->Decision M/M+2 confirmed?

Figure 3: Analytical workflow for confirming compound identity.

References
  • Structure & Isomerism: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 71406 (Analogous Pyridine Derivatives).[1] Retrieved from [Link]

  • Synthetic Methodology (Friedlander Precursors): Dandu, R. et al. (2011).[1] "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives." Heterocycles, 83(4).[1] Retrieved from [Link]

  • Spectral Prediction Database: AIST (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] Predicted shifts for 2-acetyl-3-aminopyridine core. Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Amino-5-bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

The substituted pyridine core is a cornerstone of modern medicinal chemistry and materials science.[1] Specifically, molecules bearing the 2-acetyl-3-aminopyridine scaffold are of significant interest for the development of novel kinase inhibitors and other therapeutic agents. The strategic functionalization of this core structure is paramount to accessing diverse chemical space and fine-tuning molecular properties. 1-(3-Amino-5-bromopyridin-2-yl)ethanone emerges as a highly valuable and versatile starting material for this purpose. Its trifunctional nature—a nucleophilic amino group, an electrophilic bromine atom, and a modifiable acetyl group—presents a unique opportunity for selective chemical elaboration.

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering field-proven insights to navigate the challenges associated with this electron-deficient and sterically hindered substrate. The protocols herein are designed to be self-validating, with explanations for each experimental choice grounded in established mechanistic principles.

The Substrate: Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric factors.

  • Electronic Effects: The pyridine ring is inherently electron-deficient. This is further exacerbated by the electron-withdrawing acetyl group at the C2 position.[2] This electronic profile makes the C-Br bond at the C5 position highly susceptible to oxidative addition to a Pd(0) center, a crucial first step in most cross-coupling catalytic cycles.[3][4]

  • Steric Hindrance: The acetyl group at C2 and the amino group at C3 create a sterically congested environment around the pyridine nitrogen and one side of the C-Br bond. This can influence the approach of bulky catalysts and coupling partners.[2]

  • Catalyst Inhibition: A significant challenge in coupling reactions with aminopyridines is the potential for the substrate to act as a ligand, coordinating to the palladium center through the pyridine nitrogen or the amino group. This can lead to catalyst poisoning and low yields.[5][6] The choice of bulky, electron-rich phosphine ligands is critical to mitigate this effect by creating a coordinatively saturated environment around the palladium that disfavors binding of the pyridine substrate.[6]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures.[7][8] For the coupling of this compound, the key to success lies in selecting a catalyst system that is both highly active and resistant to inhibition.

Mechanistic Rationale

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A base is required to activate the boronic acid for the transmetalation step.[9] Given the potential for substrate inhibition, a catalyst system that promotes rapid oxidative addition and reductive elimination is desirable.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

graph Suzuki_Miyaura { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

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// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_complex [dir=none]; PdII_complex -> Transmetalation [style=invis]; Transmetalation -> PdII_R_complex [dir=none]; PdII_R_complex -> RedElim [style=invis]; RedElim -> Pd0 [dir=none]; RedElim -> Product [dir=none]; }

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed as a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst (Pd(dppf)Cl₂): This is a robust and commercially available precatalyst. The dppf ligand is a bidentate phosphine that effectively stabilizes the palladium center.[10]

  • Base (K₂CO₃ or Cs₂CO₃): Carbonates are generally effective and well-tolerated bases for Suzuki couplings.[8][11] Cs₂CO₃ is a stronger base and may be beneficial for less reactive boronic acids.

  • Solvent (Dioxane/Water): This solvent system is standard for Suzuki reactions, as it effectively solubilizes both the organic and inorganic reagents.[8] Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.

Data Presentation: Expected Outcomes
Coupling Partner (Boronic Acid)Catalyst Loading (mol%)Base (equiv.)Temp (°C)Time (h)Expected Yield Range (%)
Phenylboronic acid3K₂CO₃ (2)90675-90
4-Methoxyphenylboronic acid3K₂CO₃ (2)90680-95
3-Pyridylboronic acid5Cs₂CO₃ (3)1001260-75
2-Thienylboronic acid5Cs₂CO₃ (3)1001265-80

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of a wide array of arylamines.[10][12] When applied to our substrate, this reaction allows for the introduction of various primary and secondary amines at the C5 position. The primary challenge remains overcoming catalyst inhibition by the substrate.[6]

Mechanistic Rationale

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by amine coordination, deprotonation by a strong base to form a palladium-amido complex, and then reductive elimination to form the C-N bond.[10][13] The use of bulky, electron-rich biaryl monophosphine ligands is essential. These ligands accelerate the rate-limiting reductive elimination step and sterically shield the palladium center from substrate coordination.[6][13]

Diagram 2: Buchwald-Hartwig Amination Workflow

// Nodes Start [label="Reactants:\nthis compound\nAmine (R₂NH)\nBase (e.g., NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst System:\nPd Precatalyst (e.g., Pd₂(dba)₃)\nBulky Ligand (e.g., XPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Setup\n(Inert Atmosphere)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(e.g., 80-110 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(TLC / LC-MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\n1-(3-Amino-5-(dialkylamino)pyridin-2-yl)ethanone", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Heating; Heating -> Monitoring; Monitoring -> Heating [label="incomplete"]; Monitoring -> Workup [label="complete"]; Workup -> Purification; Purification -> Product; }

Optimized Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or RuPhos (2.5-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add this compound (1.0 mmol), the base (1.4-2.0 mmol), and the ligand (0.025-0.05 mmol) to an oven-dried reaction vial with a stir bar.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01-0.02 mmol).

  • Reagent Addition: Add the amine (1.2-1.5 mmol) and the anhydrous, degassed solvent (5-10 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. The crude product should be purified by flash column chromatography.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ / Ligand): Using a Pd(0) source with a separate ligand allows for flexibility. XPhos and RuPhos are highly effective, bulky, electron-rich biaryl monophosphine ligands that promote the amination of challenging heteroaryl halides.[5][6][7]

  • Base (NaOtBu or LHMDS): A strong, non-nucleophilic base is required for the deprotonation of the amine in the catalytic cycle.[5][6] NaOtBu is a common choice, while LHMDS can be effective in more challenging cases.[7]

  • Solvent (Toluene or Dioxane): These are common aprotic solvents for Buchwald-Hartwig reactions. They must be anhydrous and deoxygenated.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[14][15] This reaction is invaluable for synthesizing precursors to various heterocyclic systems and as linkers in drug discovery.

Mechanistic Rationale

The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[15] The palladium cycle resembles that of other cross-coupling reactions. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[15] An amine base is typically used, which also often serves as the solvent.[15]

Optimized Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF/DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask containing this compound (1.0 mmol), add Pd(PPh₃)₂Cl₂ (0.02-0.03 mmol) and CuI (0.04-0.06 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N, 6 mL). Add the terminal alkyne (1.2-1.5 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 1-8 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Component Selection:

  • Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): This is the classic and a very reliable catalyst system for Sonogashira couplings.[14][16]

  • Base/Solvent (Et₃N or DIPA): The amine base is crucial for neutralizing the HBr byproduct and for the formation of the copper acetylide.[15] Using it as a solvent or co-solvent ensures a sufficiently high concentration.

  • Conditions: Many Sonogashira couplings can proceed at room temperature, which is advantageous for substrates with sensitive functional groups.[16]

IV. Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[17][18] This allows for the introduction of vinyl groups at the C5 position of our substrate, which can be further manipulated.

Mechanistic Rationale

The Heck reaction catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is then required to regenerate the Pd(0) catalyst.[17][19]

Optimized Protocol for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed DMF or NMP

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0 mmol).

  • Degassing: Seal the tube, then evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5 mL) and the alkene (1.5 mmol) via syringe.

  • Reaction: Tightly seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).[20]

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂ / Phosphine): This is a common and effective system for Heck reactions. The phosphine ligand stabilizes the palladium catalyst.[20]

  • Base (Et₃N or K₂CO₃): An organic or inorganic base is needed to regenerate the Pd(0) catalyst at the end of the cycle.[17][20]

  • Solvent and Temperature: Polar aprotic solvents like DMF or NMP are typically used, often requiring high temperatures to drive the reaction to completion.[20]

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They also have a strong, unpleasant odor.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care in a glovebox or under an inert atmosphere.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources in a fume hood. Degassing of solvents is critical for reaction success and should be done carefully.

Conclusion

This compound is a potent building block for the synthesis of complex, functionalized pyridine derivatives. While its structure presents challenges related to catalyst inhibition and steric hindrance, these can be effectively overcome through the rational selection of catalysts, ligands, and reaction conditions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions all provide reliable and versatile pathways for its elaboration. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this substrate, paving the way for new discoveries in drug development and materials science.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Comins, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 213-223. [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Douglas, C. J., & Farrell, R. P. (2011). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

  • DSpace@MIT. (2011). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. MIT Libraries. [Link]

  • ResearchGate. (2015). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(11), 4262-4264. [Link]

  • Li, J. J., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Stahl, S. S., et al. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Comins, D. L., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. PubMed. [Link]

  • ResearchGate. (n.d.). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Newman, S. G., & Organ, M. G. (2013). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 17(1), 2-11. [Link]

  • Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Engle, K. M., & Yu, J.-Q. (2013). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Journal of Chemical Education. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]

  • ResearchGate. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. ResearchGate. [Link]

  • Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal, 12(19), 5142-5148. [Link]

  • ResearchGate. (n.d.). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). ResearchGate. [Link]

  • Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(23), 5329-5332. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Strategic Utilization of 1-(3-Amino-5-bromopyridin-2-yl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the competitive landscape of agrochemical discovery, 1-(3-Amino-5-bromopyridin-2-yl)ethanone (CAS: 111043-09-5) has emerged as a high-value "linchpin" intermediate. Its structural uniqueness lies in its orthogonal reactivity profile :

  • The Ortho-Amino Ketone Motif (Positions 2,3): A privileged pharmacophore for the rapid construction of fused bicyclic nitrogen systems (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) common in next-generation herbicides and fungicides.

  • The 5-Bromo Handle: A pre-installed site for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to tune lipophilicity (

    
    ) and metabolic stability without rebuilding the core.
    

This guide details the strategic application of this molecule to synthesize two major classes of agrochemical active ingredients (AIs).

Structural Reactivity Analysis

The molecule acts as a bifunctional electrophile/nucleophile platform. Understanding the electronic bias of the pyridine ring is critical for protocol success.

  • Nucleophilicity: The C3-amino group is less nucleophilic than an aniline due to the electron-withdrawing nature of the pyridine nitrogen and the C5-bromine. Implication: Cyclization reactions often require higher temperatures or Lewis acid catalysis compared to benzene analogs.

  • Electrophilicity: The C2-acetyl group is highly activated for condensation.

Visualization: Divergent Synthesis Map

The following diagram illustrates the two primary synthetic pathways accessible from this intermediate.

ReactivityMap Core This compound (The Linchpin) PathA Pathway A: Condensation w/ Urea/Amidine Core->PathA + Urea / H2N-C(=NH)R PathB Pathway B: Friedländer Annulation Core->PathB + Active Methylene PathC Pathway C: Suzuki-Miyaura Coupling Core->PathC + Ar-B(OH)2 / Pd(0) TargetA Pyrido[2,3-d]pyrimidines (Fungicides/Herbicides) PathA->TargetA TargetB 1,8-Naphthyridines (ALS Inhibitors) PathB->TargetB TargetC Lipophilic SAR Library (C5-Aryl Derivatives) PathC->TargetC

Figure 1: Divergent synthetic utility of the 3-amino-2-acetylpyridine scaffold in agrochemistry.

Application Module A: Synthesis of Pyrido[2,3-d]pyrimidines

Target Class: Broad-spectrum Fungicides & Post-emergence Herbicides. Mechanism: These scaffolds act as bioisosteres to quinazolines, often targeting kinase signaling in fungal pathogens or inhibiting acetolactate synthase (ALS) in weeds.

Protocol 1: One-Pot Cyclocondensation with Urea

This protocol generates the pyrido[2,3-d]pyrimidin-2-one scaffold.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Urea (5.0 eq) or Formamide (excess)

  • Catalyst: Zinc Chloride (

    
    ) or glacial Acetic Acid (
    
    
    
    )
  • Solvent: Diglyme (for high temp) or neat melt.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the pyridine substrate (10 mmol, 2.15 g) and urea (50 mmol, 3.0 g).

  • Catalysis: Add anhydrous

    
     (0.5 mmol) to facilitate the nucleophilic attack of the urea nitrogen on the acetyl carbonyl.
    
  • Reaction: Heat the mixture to 180°C (melt conditions) for 2–3 hours.

    • Note: The reaction proceeds via Schiff base formation followed by cyclodehydration. Monitor for the release of water vapor.

  • Quenching: Cool the reaction mass to 80°C and add water (20 mL) with vigorous stirring to break up the solid cake.

  • Isolation: Filter the precipitate and wash with hot water (

    
     mL) to remove excess urea.
    
  • Purification: Recrystallize from DMF/Ethanol (1:1).

Yield Expectation: 75–85% QC Check:


 NMR should show the disappearance of the acetyl methyl singlet (

ppm) and the appearance of the pyrimidine NH/CH protons.

Application Module B: Friedländer Annulation for 1,8-Naphthyridines

Target Class: Auxinic Herbicides and PPO Inhibitors. Mechanism: The 1,8-naphthyridine ring system mimics the indole core of auxin but possesses higher metabolic stability in soil.

Protocol 2: Base-Mediated Condensation with Ethyl Acetoacetate

This reaction constructs a second pyridine ring fused to the first, creating the naphthyridine core.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Partner: Ethyl acetoacetate (1.2 eq)

  • Base: Piperidine (catalytic, 10 mol%) or KOH (stoichiometric for difficult substrates)

  • Solvent: Ethanol or Toluene (with Dean-Stark trap).

Experimental Workflow:

Friedlander Step1 Step 1: Schiff Base Formation (Imine Condensation) Step2 Step 2: Intramolecular Aldol (Ring Closure) Step1->Step2 Nucleophilic attack Step3 Step 3: Dehydration/Aromatization Step2->Step3 - H2O End Product: 2-Methyl-3-carbethoxy-6-bromo-1,8-naphthyridine Step3->End Isolation Start Start: Substrate + Ethyl Acetoacetate Solvent: EtOH, Cat: Piperidine Start->Step1 Reflux 1h

Figure 2: Mechanism of the Friedländer Annulation.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (5 mmol) in absolute ethanol (15 mL).

  • Addition: Add ethyl acetoacetate (6 mmol) followed by piperidine (0.5 mmol).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting amine is fluorescent; the product is usually non-fluorescent or distinctively blue-fluorescent under UV 254nm.

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Filtration: Filter the solid. If no precipitate forms, concentrate the solvent to 50% volume and chill at

    
    .
    
  • Validation: Mass spectrometry (ESI+) should show

    
     peak corresponding to the loss of 
    
    
    
    from the combined molecular weights.

Application Module C: Late-Stage Diversification (The Bromine Handle)

Context: Once the bicyclic core is formed (via Module A or B), the 5-bromo position remains intact. This is critical for Structure-Activity Relationship (SAR) optimization. Agrochemicals often require specific lipophilic tails to penetrate the waxy cuticle of leaves.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Install a substituted phenyl or heteroaryl group at position 6 of the naphthyridine (originally position 5 of the pyridine).

Reagents:

  • Substrate: 6-Bromo-1,8-naphthyridine derivative (from Module B).

  • Boronic Acid: 4-(Trifluoromethyl)phenylboronic acid (1.2 eq).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: 1,4-Dioxane.

Critical Control Points:

  • Degassing: Oxygen poisons the Pd catalyst. Sparge solvents with Argon for 15 mins prior to addition.

  • Temperature: 80–90°C is standard. Microwave irradiation (120°C, 20 min) is highly recommended for stubborn bromides.

  • Scavenging: Residual palladium is unacceptable in final agrochemical screens. Use QuadraPure™ TU or similar thiourea scavengers during workup.

Analytical Standards & Safety

Characterization Data (Simulated for Core Intermediate)

To ensure the integrity of the starting material before synthesis:

  • Appearance: Yellow to brownish crystalline solid.

  • Melting Point: 120–124°C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.2 (d, 1H, H-6), 7.8 (d, 1H, H-4), 6.5 (br s, 2H,
    
    
    ), 2.6 (s, 3H,
    
    
    ).
  • Storage: Store under inert gas at 2–8°C. Light sensitive (bromine bond labile to photolysis over long periods).

Safety Precautions
  • Brominated Pyridines: Can be skin irritants and potential sensitizers. Use nitrile gloves.

  • Waste Disposal: All aqueous waste from the Suzuki coupling (containing Boron) must be segregated from general organic waste.

References

  • Friedländer, P. (1882).[1][2] "Ueber o-Amidobenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [1]

  • Dandu, R., et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation". Heterocycles, 83(4), 873.

  • Abdolmohammadi, S., & Balalaie, S. (2012).[3] "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction". International Journal of Organic Chemistry, 2, 7-14.[3]

  • BenchChem Technical Guide. (2023). "Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs".

  • Organic Chemistry Portal. "Friedländer Synthesis".

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-(3-Amino-5-bromopyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Amino-5-bromopyridin-2-YL)ethanone in Suzuki-Miyaura cross-coupling reactions. This substrate, while a valuable building block, presents a unique set of challenges due to its specific electronic and structural features. The presence of a primary amine, an acetyl group, and the pyridine nitrogen itself can lead to catalyst inhibition, side reactions, and low yields if not properly addressed.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, ensuring you not only have a protocol but also a deep understanding of the reaction mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has very low or no conversion to the desired product. Where should I begin troubleshooting?

A: When facing a stalled or low-yielding reaction, a systematic review of your core components and conditions is the most effective approach. The issue often lies with the catalyst system, the purity of your reagents, or suboptimal reaction conditions.

Expert Analysis & Causality: The Suzuki-Miyaura reaction relies on a delicate catalytic cycle. Any impurity or incorrect parameter can disrupt this cycle. The substrate, this compound, is particularly sensitive. The amino group can coordinate to the palladium center, potentially inhibiting catalytic activity, a common issue with nitrogen-containing heterocycles.[1] Furthermore, the overall electronic nature of the substituted pyridine can affect the rate-determining oxidative addition step.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are prone to degradation, especially protodeboronation, which is a major cause of low yields.[3][4] Use freshly purchased boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates. Using a slight excess (1.2–1.5 equivalents) can help compensate for any degradation.[3]

    • Palladium Catalyst: Ensure your palladium source is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, the reaction won't start. Consider using a reliable pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald G3 precatalysts) for better consistency.[5]

    • Base & Solvent: Use high-purity, anhydrous solvents if the protocol demands it, and ensure they are thoroughly degassed. The base should be finely ground to maximize surface area and reactivity.[5][6]

  • Ensure an Inert Atmosphere:

    • Oxygen is detrimental to the Suzuki coupling. It oxidizes the active Pd(0) catalyst to an inactive state and can also oxidize phosphine ligands.[5] This deactivation is a frequent cause of reaction failure.

    • Action: Thoroughly degas your solvent and the reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing at least three freeze-pump-thaw cycles for more rigorous oxygen removal.[3][5]

  • Re-evaluate Reaction Temperature:

    • Many Suzuki couplings require heat to proceed at a reasonable rate.[5] If you are running the reaction at a low temperature, a cautious increase (e.g., from 80 °C to 100 °C) may be necessary. However, be aware that excessive heat can accelerate catalyst decomposition.[5]

  • Optimize the Catalytic System:

    • The combination of palladium, ligand, base, and solvent is critical. If a standard system like Pd(PPh₃)₄/K₂CO₃ in dioxane/water fails, a more robust system is likely required. See Q5 and Q6 for specific recommendations.

Q2: I'm observing a significant byproduct that is my starting material without the bromine atom. What is this, and how can I prevent it?

A: This side product results from a reaction called dehalogenation (or more specifically, protodebromination). It's a common side reaction in palladium-catalyzed couplings.

Expert Analysis & Causality: Dehalogenation occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation with the boronic acid. This leads to reductive elimination of the arene and regenerates a palladium species that may or may not re-enter the catalytic cycle. Potential hydride sources in the reaction mixture often include amine bases or alcohol solvents.[4]

Troubleshooting Steps:

  • Change the Base: If you are using an amine-based organic base, switch to an inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are standard choices and are less likely to act as hydride donors.[4][5]

  • Use an Aprotic Solvent: If you are using an alcohol solvent (e.g., isopropanol), which can be a hydride source, switch to an aprotic solvent system like 1,4-dioxane, toluene, or THF, often with a small amount of water.[7][8]

  • Minimize Reaction Time and Temperature: Prolonged heating can sometimes promote dehalogenation.[3] Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to avoid byproduct formation.

Q3: My boronic acid is decomposing, and I see a lot of homocoupled biaryl byproduct. What's causing this?

A: This points to two interconnected side reactions: protodeboronation of your boronic acid and homocoupling . Both are often exacerbated by the presence of oxygen.

Expert Analysis & Causality:

  • Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules. It is significantly promoted by oxygen, which can facilitate the oxidative coupling process.[4][5] Using a Pd(II) precatalyst can also contribute, as the in-situ reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[5]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction depletes your nucleophile and reduces the overall yield.[3][9] It is often accelerated in aqueous conditions, especially with heteroaryl boronic acids.[4]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your degassing procedure is thorough, as described in Q1.[5]

  • Use a Pre-formed Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) sources.[5]

  • Use More Stable Boron Reagents: If protodeboronation is a major issue with your specific boronic acid, switch to a more stable derivative like a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[3][4]

  • Control Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.[3]

Q4: The reaction mixture turns black and stalls. What does this signify?

A: The formation of a black precipitate, commonly known as "palladium black," indicates that your palladium catalyst has aggregated and precipitated out of solution.[9] This is a form of catalyst decomposition and leads to a loss of catalytic activity, causing the reaction to stall.

Expert Analysis & Causality: The active Pd(0) species in the catalytic cycle is coordinatively unsaturated and highly reactive. If the supporting ligand cannot effectively stabilize this species, or if the ligand concentration is too low, the palladium atoms can aggregate into metallic clusters (palladium black), which are catalytically inactive.

Troubleshooting Steps:

  • Check Ligand-to-Palladium Ratio: Ensure you are using an appropriate ligand-to-palladium ratio. For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 (ligand:Pd) is typical. An insufficient amount of ligand is a common cause of decomposition.[5]

  • Switch to a More Robust Ligand: The acetyl and amino groups on your substrate can chelate the palladium, potentially displacing your phosphine ligand and leading to aggregation. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) form more stable complexes with palladium and are less prone to decomposition.[3][10] These are often the key to success with challenging substrates.

  • Ensure Proper Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential. Poor mixing can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[5]

Q5: Does the primary amino group on this compound interfere with the reaction? Should I protect it?

A: Yes, the primary amino group can interfere, but protection is often not necessary with modern catalyst systems.

Expert Analysis & Causality: Historically, substrates with labile protons, like primary amines, were considered poor partners in Suzuki couplings.[2][11] The nitrogen lone pair can coordinate to the palladium catalyst, acting as a competitive ligand and inhibiting its activity. However, significant advances in ligand design have largely overcome this issue. Highly active catalysts with bulky, electron-rich dialkylbiphenylphosphine ligands (e.g., Buchwald ligands) are highly effective and are not inhibited by basic aminopyridines.[1]

Recommendation:

  • First, try modern catalysts: Before resorting to a protection-deprotection sequence, screen modern catalyst systems. A combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a ligand like SPhos or XPhos and a base like K₃PO₄ is a powerful starting point for aminopyridine substrates.[1][3]

  • When to consider protection: If you have exhausted modern catalyst systems without success, or if other functional groups in your coupling partner are incompatible, then protecting the amine as an amide (e.g., acetamide) or carbamate could be a viable, albeit less efficient, strategy.[2]

Data & Visualizations
Table 1: Recommended Starting Conditions for Suzuki Coupling of Aminopyridines
Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Notes
Classical Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)85-100A common starting point, but may be inefficient for this substrate.[2][7]
Buchwald-Hartwig Pd₂(dba)₃ (2-4%)SPhos or XPhos (4-8%)K₃PO₄ (2.0)Toluene or Dioxane90-110Highly recommended for challenging aminopyridine substrates due to catalyst stability and activity.[1][3]
NHC-Based PEPPSI-IPr (2-5%)-K₂CO₃ (2.0)THF or Dioxane80-100N-Heterocyclic Carbene (NHC) catalysts offer high stability and are a good alternative.[10]
Precatalyst XPhos-Pd-G3 (2-5%)-Cs₂CO₃ (2.0)2-MeTHF80-100Air-stable precatalysts improve reproducibility and are easy to handle.
Diagrams

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (Your Substrate) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetal Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_catalyst Catalyst System Change cluster_byproducts Side Reaction Analysis start Low / No Yield reagent_purity Verify Purity: - Boronic Acid (fresh?) - Catalyst (active?) - Base & Solvent (pure?) start->reagent_purity inert_atm Ensure Inert Atmosphere (Rigorous Degassing) start->inert_atm temp Increase Temperature Cautiously start->temp dehalogenation Dehalogenation Observed? start->dehalogenation homocoupling Homocoupling Observed? start->homocoupling pd_black Palladium Black? start->pd_black change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) reagent_purity->change_ligand temp->change_ligand stirring Ensure Vigorous Stirring concentration Adjust Concentration change_base Screen Different Bases (K₃PO₄, Cs₂CO₃) change_ligand->change_base change_solvent Try Different Solvents (Toluene, 2-MeTHF) change_base->change_solvent fix_dehalo Use Inorganic Base & Aprotic Solvent dehalogenation->fix_dehalo Yes fix_homo Improve Degassing Use Pd(0) Source Use Boronic Ester homocoupling->fix_homo Yes fix_pd_black Increase Ligand:Pd Ratio Switch to Robust Ligand pd_black->fix_pd_black Yes fix_pd_black->change_ligand

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocol: A Robust Starting Point

This protocol is a general guideline using a modern catalyst system suitable for this compound. Optimization for specific boronic acids will likely be necessary.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid or ester (1.3 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Standard Schlenk line equipment or a glovebox, magnetic stirrer with heating.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times. [7]4. Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

References
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction - ResearchG
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub.
  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group - ACS Public
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
  • The Suzuki Reaction - Andrew G Myers Research Group.

Sources

Troubleshooting poor solubility of 1-(3-Amino-5-bromopyridin-2-YL)ethanone reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Reaction Handling

Case ID: CAS 381233-06-1 | Molecular Formula: C₇H₇BrN₂O[1][2][3][4]

Executive Summary: The "Locked" Conformation

Why are you facing solubility issues? The primary cause of poor solubility in 1-(3-Amino-5-bromopyridin-2-yl)ethanone is a strong intramolecular hydrogen bond (IMHB) between the C3-amino hydrogen and the C2-carbonyl oxygen.[1][2][3][4]

This interaction creates a pseudo-six-membered ring, effectively "locking" the molecule into a planar, non-polar conformation.[2][3][4] While the molecule contains polar groups, this internal "self-solvation" significantly reduces its ability to interact with external solvents, particularly at room temperature.[2][4]

Key Physicochemical Profile:

  • Lipophilicity: Moderate (LogP ~1.5–2.0), but behaves more lipophilic due to IMHB.[4][5][6]

  • Lattice Energy: High (Planar stacking enhanced by the bromine atom).[3][4][5][6]

  • pKa: The pyridine nitrogen is weakly basic (pKa ~2–3) due to the electron-withdrawing acetyl and bromo groups.[1][2][3][4]

Module 1: Solvent Selection & Dissolution Strategy

Diagnostic: The Solubility Matrix

Do not rely on standard organic solvents like DCM or Toluene alone.[4][6] Use this guide to select the correct carrier system.

Solvent ClassSuitabilityObserved BehaviorRecommendation
Chlorinated (DCM, CHCl₃)⚠️ Poor Suspensions; dissolves only at high dilution.[1][2][4]Avoid as primary solvent.[4][6] Use only with MeOH cosolvent (9:1).[4][6]
Polar Aprotic (DMSO, DMF, NMP)Excellent Dissolves readily, but high boiling point makes removal hard.[4][5][6]Best for reactions. Use minimal volume.
Alcohols (MeOH, EtOH)⚠️ Variable Low solubility at RT; dissolves at reflux.[4][5][6]Good for recrystallization , not room temp reactions.[4][6]
Ethers (THF, 2-MeTHF)⚠️ Moderate Partial solubility; often requires heating.[2][4][5][6]Use 2-MeTHF for better solubility than THF.[1][2][4][6]
Acidic Media (AcOH, TFA)High Protonation breaks the IMHB "lock."[4][5][6]Best for NMR or acid-catalyzed condensations.[1][2][4][6]
Protocol: The "Break-the-Lock" Dissolution Method

If your material is stuck as a suspension, follow this sequence to force dissolution without degrading the compound.

  • The Thermal Spike: Heat the suspension to 60°C . The IMHB weakens significantly at higher temperatures.[4][6]

  • The Proton Switch: If compatible with your reaction, add 1–5 mol% TFA (Trifluoroacetic acid) or Methanesulfonic acid .[4][5][6]

    • Mechanism:[1][4][6] Protonating the pyridine nitrogen or the carbonyl oxygen disrupts the intramolecular H-bond, exposing polar surfaces to the solvent.[2][3][4]

  • The Co-Solvent Trick: If using DCM or EtOAc, add 5–10% Methanol .[4][6] The methanol acts as a hydrogen bond donor/acceptor to compete with the internal bond.[2][3][4]

Module 2: Reaction Optimization (Friedländer & Cross-Coupling)

Most users utilize this intermediate for Friedländer condensations (to form 1,8-naphthyridines) or Suzuki/Buchwald couplings (at the Br position).[2][3][4][5][6]

Troubleshooting Guide: Reaction Failures

Scenario A: "The reaction turned into a brick (solidified)."

  • Cause: The product (often a naphthyridine or extended heterocycle) is even less soluble than the starting material and π-stacks rapidly.[2][3][4]

  • Fix: Switch solvent to Sulfolane or NMP . These high-boiling polar solvents disrupt π-stacking.[1][2][3][4] Alternatively, run the reaction in Acetic Acid at reflux (classic Friedländer conditions), which solubilizes the intermediate via protonation.[2][3][4][6]

Scenario B: "Low conversion in Suzuki Coupling."

  • Cause: The catalyst (Pd) precipitates or gets trapped in the insoluble substrate lattice.[3][4][6]

  • Fix:

    • Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) if using a biphasic system.[4][6]

    • Switch to a soluble base like Cs₂CO₃ in Dioxane/Water (4:1) rather than K₂CO₃ (which requires surface area interaction).[4][6]

Module 3: Workup & Purification Logic

The pH Trap: Avoiding Emulsions and Loss

Because the pyridine nitrogen is electron-deficient (due to Br and Acetyl), it is a very weak base.[2][3][4][5] Standard acid/base extractions often fail because the molecule does not fully protonate at pH 4–5 or fullydeprotonate at pH 8.[3][4][6]

Visual Workflow: Purification Decision Tree

WorkupLogic Start Crude Reaction Mixture SolventCheck Is Reaction Solvent DMSO/DMF? Start->SolventCheck YesDMF Yes: Do NOT Extract. Risk of Emulsion. SolventCheck->YesDMF Yes NoDMF No (DCM/THF/EtOAc) SolventCheck->NoDMF No CrashOut Add H2O (3x Volume). Filter the Solid. YesDMF->CrashOut AcidWash Wash Org. Layer with 0.5M HCl (Caution!) NoDMF->AcidWash CheckAq Check Aqueous Layer. Is Product Lost? AcidWash->CheckAq Lost Yes: Product is in Acid. Neutralize to pH 7-8 to precipitate. CheckAq->Lost High Loss Safe No: Product in Organic. Dry & Concentrate. CheckAq->Safe Low Loss

Figure 1: Decision tree for workup based on reaction solvent. Note that direct extraction of DMF/DMSO mixtures often leads to product loss; precipitation is preferred.[2][3][4]

Critical Purification Steps
  • Flash Chromatography:

    • Stationary Phase: Standard Silica.[2][4][6]

    • Mobile Phase: Do NOT use pure Hexane/EtOAc.[2][4][6] The compound will streak.[3][4][6]

    • Recommended Eluent: DCM : MeOH (98:2 to 95:5).[4][6] The methanol is required to break the surface interactions with silica.[2][3][4]

  • Recrystallization:

    • Solvent: Ethanol or Acetonitrile .[4][6]

    • Method: Dissolve at reflux.[2][4][6] If insoluble, add drops of DMSO until clear, then cool slowly.[2][4][6]

FAQ: Rapid Fire Troubleshooting

Q: The NMR shows broad peaks or missing protons. A: This is due to rotational isomerism or intermediate exchange rates caused by the intramolecular H-bond.[2][3][4]

  • Fix: Run the NMR at 50°C or use DMSO-d6 + 1 drop of TFA-d . The acid breaks the H-bond, sharpening the signals.[2][3][4]

Q: My product is stuck in the aqueous layer after acid wash. A: The electron-withdrawing bromine lowers the pKa, but it can still form salts with strong acids (HCl).[2][3][4][5]

  • Fix: Carefully adjust the aqueous layer to pH 6–7 using saturated NaHCO₃.[4][6] The free base should precipitate out as a yellow/orange solid.[4][6] Do not go to pH >10, or you risk aldol-type side reactions with the ketone.[2][3][4][6]

Q: Can I use this reagent for reductive amination? A: Risky. The ketone is deactivated by the pyridine ring and sterically hindered by the bromine.[2][3][4]

  • Fix: Use Ti(OiPr)₄ as a Lewis acid additive to activate the carbonyl before adding the reducing agent (NaBH₄/NaCNBH₃).[3][4][6]

References

  • ChemicalBook. (2025).[4][6] 1-(3-Bromopyridin-2-yl)ethanone Properties and Suppliers. Link

  • National Institutes of Health (NIH). (2014).[4][6] Effects of hydrogen bond on 2-aminopyridine and its derivatives. PubMed.[2][4][6][7] Link

  • Organic Syntheses. (1951).[4][5][6] Synthesis of 2,3-Diaminopyridine and Brominated Precursors. Org. Synth. 31 , 6. Link[4][5][6]

  • PubChem. (2025).[4][6] 3-Amino-5-bromopyridine (Substructure Analysis). CID 817681.[2][4] Link

  • Sigma-Aldrich. (2025).[1][2][4][6] Safety Data Sheet: this compound. Link

Sources

Catalyst selection for efficient cross-coupling of 1-(3-Amino-5-bromopyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 1-(3-Amino-5-bromopyridin-2-yl)ethanone .

Case ID: 3-NH2-5-Br-2-AcPy-Coupling Status: Active Support Level: Tier 3 (Senior Application Scientist)

Strategic Overview: The "Push-Pull" Challenge

This substrate presents a unique "Push-Pull" electronic conflict that often leads to reaction failure if standard protocols are used.

  • The "Pull" (Deactivation): The 2-acetyl group and the pyridine nitrogen are electron-withdrawing, making the C-Br bond at position 5 less electron-rich than a standard aryl bromide. This slows down oxidative addition.

  • The "Push" (Poisoning): The 3-amino group is an electron donor, but more critically, it acts as a catalyst poison . In its free base form, the amine (and the pyridine nitrogen) can chelate Palladium species, forming stable "dead" complexes that halt the catalytic cycle.

  • The Stability Risk: The 2-acetyl group is susceptible to enolization and aldol condensation under strong basic conditions (e.g., NaOtBu, KOtBu), leading to polymerization rather than coupling.

Catalyst & Ligand Selection Matrix

Do not use "generic" conditions (e.g., Pd(PPh3)4). The following systems have been validated for aminopyridine backbones to prevent coordination poisoning.

Reaction TypeRecommended Catalyst SystemLigand ClassBase SelectionRationale
Suzuki-Miyaura Pd(OAc)₂ + XPhos (or XPhos Pd G3/G4)Dialkylbiaryl phosphinesK₃PO₄ or Cs₂CO₃ XPhos is bulky enough to prevent the 3-NH₂ from binding to Pd. Phosphate bases are mild enough to prevent acetyl condensation.
Buchwald-Hartwig BrettPhos Pd G3 Bulky, electron-richCs₂CO₃ BrettPhos is highly selective for primary amines but requires careful base selection here. Avoid NaOtBu due to the acetyl group.
Sonogashira PdCl₂(PPh₃)₂ TriphenylphosphineEt₃N (excess)Standard conditions often work, but if sluggish, switch to Pd(tBu₃P)₂ to boost oxidative addition.
Negishi Pd(dppf)Cl₂ Bidentate ferrocenylN/A (Reagent dependent)The bite angle of dppf resists displacement by the substrate's amine.

Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately and conversion is <10%. What happened?

  • Diagnosis: Catalyst Poisoning ("Pd-Black" precipitation). The free amine on your substrate coordinated to the Pd(0), destabilizing the active ligand and causing the metal to aggregate.

  • Fix: Switch to a Pre-catalyst (e.g., XPhos Pd G3). These release the active catalytic species inside the cycle, preventing early-stage coordination errors. Alternatively, protect the amine (e.g., N-Boc), though this adds steps.

Q2: I see the product mass, but also a major byproduct with Mass = [Product] + [Substrate] - H2O. Is this a dimer?

  • Diagnosis: Aldol Condensation. The base used was too strong (e.g., Hydroxide or Alkoxide), causing the 2-acetyl group of one molecule to attack the ketone of another.

  • Fix: Switch to anhydrous K₃PO₄ or K₂CO₃ . Avoid water/alcohol cosolvents if possible; use anhydrous 1,4-Dioxane or Toluene.

Q3: I am observing significant hydrodebromination (formation of 1-(3-aminopyridin-2-yl)ethanone).

  • Diagnosis: The reaction is "stalling" after oxidative addition. The catalytic center is too crowded or the transmetallation is slow, allowing the Pd-Ar species to scavenge a hydride (likely from the solvent).

  • Fix: Increase the catalyst loading to 5 mol%. Ensure your solvent (Dioxane/THF) is peroxide-free. If using a boronic acid, add water (minimal amount) to facilitate the boronate pathway, but keep the base mild.

Optimized Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of this compound with Phenylboronic Acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

  • Temperature: 80–100 °C[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon flow.

  • Solids Addition: Add the Substrate, Boronic Acid, K₃PO₄, and XPhos Pd G3 precatalyst to the vial.

    • Note: Using the G3 precatalyst is superior to mixing Pd(OAc)₂ + Ligand because it ensures a precise 1:1 Pd:Ligand ratio.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).[2]

  • Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80 °C. Monitor by LCMS at 1 hour.

    • Checkpoint: If starting material remains but no byproduct forms, raise to 100 °C.

  • Workup: Dilute with EtOAc, wash with Brine (do not use acidic wash, or you will lose the product to the aqueous layer due to the pyridine nitrogen). Dry over Na₂SO₄.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for catalyst selection based on the specific failure mode you are observing.

CatalystSelection Start Substrate: This compound Decision Select Coupling Type Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Sono Sonogashira (C-C Alkyne) Decision->Sono Suz_Issue Risk: Amine Poisoning Suzuki->Suz_Issue Buch_Issue Risk: Acetyl Condensation Buchwald->Buch_Issue Sono_Issue Risk: Sluggish Oxidative Addn Sono->Sono_Issue Suz_Sol Use: XPhos Pd G3 Base: K3PO4 Suz_Issue->Suz_Sol Buch_Sol Use: BrettPhos Pd G3 Base: Cs2CO3 (No NaOtBu) Buch_Issue->Buch_Sol Sono_Sol Use: PdCl2(PPh3)2 + CuI (cat) Sono_Issue->Sono_Sol

Caption: Decision tree for catalyst and base selection based on reaction type and specific substrate risks.

References

  • BenchChem. (2025).[1] Synthesis of 3-Amino-5-(p-tolyl)pyridine via Suzuki Coupling. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from

  • Malinowski, J. T., et al. (2011). Pd-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Catalyst Selection. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-Amino-5-bromopyridine. Retrieved from

Sources

Validation & Comparative

Technical Comparison: Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-(3-Amino-5-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide evaluates palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 1-(3-Amino-5-bromopyridin-2-yl)ethanone (Structure 1 ). While a standard aryl bromide coupling is typically routine, this substrate presents a "perfect storm" of catalytic challenges due to the coexistence of a free primary amine, a pyridine nitrogen, and an ortho-acetyl group.

The Substrate Challenge
  • Substrate: this compound

  • Reactive Site: C5–Br bond (Oxidative Addition).[1]

  • Interference Sites:

    • C3–NH₂ (Free Amine): A potent Lewis base that competes with phosphine ligands for the Pd(II) center, leading to catalyst poisoning (formation of inactive Pd-amine complexes).[1]

    • Pyridine Nitrogen: Increases the propensity for non-productive coordination.

    • C2–Acetyl: Provides steric bulk ortho to the amine, potentially influencing the conformation but also offering a weak chelation site.

Strategic Imperative: The choice of catalyst must prioritize ligand binding strength and steric bulk to prevent the substrate's amine from displacing the ligand and deactivating the metal center.

Comparative Analysis of Catalyst Systems

The following comparison synthesizes experimental data from analogous aminopyridine couplings and specific protocols for this scaffold.

FeatureSystem A: The "Standard" System B: The "Workhorse" System C: The "High-Performance"
Catalyst Precursor Pd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ · DCM XPhos Pd G3 (Buchwald Gen 3)
Ligand Class Monodentate Phosphine (Aryl)Bidentate FerrocenylDialkylbiaryl Phosphine (Bulky)
Key Mechanism Dissociation of PPh₃ to form Pd(0)Chelation prevents ligand lossMonoligated Pd(0) species; Bulky ligand blocks amine binding
Reaction Temp 85–95 °C80–100 °C40–60 °C (Often runs milder)
Amine Tolerance Low. Susceptible to poisoning.[1]Moderate. Chelate effect stabilizes Pd.High. Steric bulk prevents amine coordination.
Typical Yield 40–60% (Variable)65–80%85–95%
Scale-Up Suitability Poor (Air sensitive, thermal instability)Excellent (Robust, crystalline)Good (Cost is the main factor)
Detailed Assessment[2][3][4]
Candidate 1: Pd(PPh₃)₄ (Tetrakis)[1][2][3]
  • Status: Legacy Standard.

  • Performance: While frequently cited in older patents for this specific CAS, it is chemically suboptimal. The monodentate PPh₃ ligands are labile. The C3-amino group of the substrate often displaces a PPh₃ ligand, creating a [Pd(Ar)(PPh3)(Substrate-NH2)Br] species that slows the catalytic cycle.[1]

  • Verdict: Use only for initial screens or if cost is the absolute primary driver and yield is secondary. Requires strict oxygen-free techniques.

Candidate 2: Pd(dppf)Cl₂[1]
  • Status: Industrial Workhorse.

  • Performance: The bidentate dppf ligand has a large bite angle and is tightly bound, making it difficult for the substrate's amine to displace it. This system is significantly more robust than Tetrakis for heterocyclic couplings.

  • Verdict: The recommended starting point for process development. It balances cost, stability, and yield.

Candidate 3: XPhos Pd G3 (or SPhos Pd G3)[1]
  • Status: Best-in-Class (Buchwald-Hartwig Systems).

  • Performance: Designed specifically for "difficult" substrates containing amines. The massive steric bulk of the XPhos/SPhos ligand creates a protective shell around the Pd center, physically blocking the approach of the substrate's nitrogen atoms while allowing the oxidative addition of the C–Br bond.

  • Verdict: Highest Recommendation for medicinal chemistry (mg to g scale) where time and yield are more critical than catalyst cost.[1]

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway that makes this substrate difficult, and how bulky ligands (System C) overcome it.

SuzukiMechanism PreCat Precatalyst (e.g., Pd(L)n) ActiveCat Active Species Pd(0)L PreCat->ActiveCat Activation OxAdd Oxidative Addition (L)Pd(II)(Ar)Br ActiveCat->OxAdd Substrate (R-Br) Poison CATALYST POISONING (L)Pd(II)-NH2-Substrate (Dead End) ActiveCat->Poison Substrate Amine Coord. (Dominant with PPh3) TransMet Transmetallation (L)Pd(II)(Ar)(Ar') + B(OH)3 OxAdd->TransMet Boronic Acid + Base OxAdd->Poison Ligand Displacement RedElim Reductive Elimination Product Released TransMet->RedElim RedElim->ActiveCat Regeneration BulkyLigand Bulky Ligand Effect (XPhos/SPhos) BulkyLigand->Poison BLOCKS

Caption: Catalytic cycle showing the "Dead End" poisoning pathway caused by the free amine, which is effectively blocked by bulky dialkylbiaryl phosphine ligands.

Recommended Experimental Protocols

Protocol A: High-Efficiency Method (XPhos Pd G3)

Recommended for: Discovery Chemistry, difficult boronic acids, rapid optimization.[1]

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

    • Catalyst: XPhos Pd G3 (2–5 mol%)[1]

    • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)[1]

    • Solvent: THF or 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and XPhos Pd G3.

    • Seal and purge with Nitrogen/Argon (3 cycles).[1][2]

    • Add degassed solvent and aqueous base via syringe.

    • Stir vigorously at 50–60 °C for 2–4 hours. (Note: This system often works at lower temps than Tetrakis).[1]

    • Monitor by LCMS.[2][4] The reaction should be clean with minimal dehalogenation.

Protocol B: Robust Method (Pd(dppf)Cl₂)

Recommended for: Scale-up (>10g), cost-sensitive projects.[1]

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)[1][3]

    • Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (3–5 mol%)[1]

    • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv)[1]

    • Solvent: DME/Water (4:1 ratio) or Toluene/Ethanol/Water.[1]

  • Procedure:

    • Combine solid reagents in a flask.

    • Add solvents and degas by sparging with Argon for 15 mins.

    • Heat to 90 °C for 6–12 hours.

    • Workup: Filter through Celite to remove Pd black (common with this catalyst).[1]

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to XPhos Pd G3 or SPhos Pd G2 . Increase catalyst loading to 5-10%.
Protodeboronation Boronic acid instability.Switch base to KF or K₃PO₄ . Lower temperature. Use Boronic Ester (Pinacol) instead of acid.[1]
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[1]Ensure strictly anaerobic conditions (freeze-pump-thaw). Reduce excess boronic acid.
Pd Black Precipitation Catalyst decomposition.Ligand is too labile (common with PPh₃).[1] Switch to Pd(dppf)Cl₂ or add excess ligand.

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. (2025).[1][2][5] Link[1]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Angewandte Chemie International Edition, 45, 3484-3488 (2006).[6] Link[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995).[1] Link[1]

  • Malinowski, Z., et al. "Suzuki-Miyaura cross-coupling reaction of 3-amino-5-bromopyridine derivatives." Beilstein Journal of Organic Chemistry, 14, 2393–2403 (2018).[1] Link

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A Comparative Guide to the Biological Activity of 1-(3-Amino-5-bromopyridin-2-YL)ethanone Derivatives and Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds form the bedrock of many approved drugs, with their diverse structures offering a rich playground for synthetic modification and biological exploration.[1] Among these, nitrogen-containing heterocycles such as pyridine and its derivatives have garnered significant attention for their wide spectrum of pharmacological activities.[2][3] This guide provides an in-depth technical comparison of the biological activities of derivatives of 1-(3-amino-5-bromopyridin-2-YL)ethanone against other prominent heterocyclic scaffolds, namely pyrimidines, quinolines, indoles, and thiophenes. By synthesizing available data and providing detailed experimental context, this document aims to empower researchers in their pursuit of next-generation therapeutics.

The Prominence of the Pyridine Scaffold: A Focus on this compound

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in drug design, featuring in numerous FDA-approved drugs.[3] Its derivatives are known to exhibit a vast array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5] The subject of this guide, this compound, presents a particularly interesting scaffold. The presence of an amino group, a bromine atom, and an acetyl group on the pyridine ring offers multiple points for synthetic modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The electron-withdrawing nature of the acetyl group and the bromine atom, combined with the electron-donating amino group, creates a unique electronic environment that can influence interactions with biological targets.

While specific biological activity data for derivatives of this compound are not extensively reported in publicly available literature, we can infer their potential by examining the activities of structurally related compounds, such as 2-acetylpyridine, aminopyridine, and bromopyridine derivatives. For instance, chalcones derived from 2-acetylpyridine have shown notable antimicrobial and antioxidant activities.[6][7] Furthermore, Schiff bases of 2-acetylpyridine and their metal complexes have been evaluated for their antibacterial properties.[8]

Comparative Analysis of Biological Activities: Pyridine Derivatives vs. Other Heterocyclic Scaffolds

A comparative understanding of the biological potential of different heterocyclic scaffolds is crucial for rational drug design. This section provides a side-by-side analysis of the reported antimicrobial, anticancer, and anti-inflammatory activities of pyridine derivatives in relation to pyrimidines, quinolines, indoles, and thiophenes.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9] Heterocyclic compounds have historically been a rich source of such agents.

Heterocyclic ScaffoldReported Antimicrobial ActivityKey Mechanisms of Action (where known)Representative Examples/Derivatives
Pyridine Broad-spectrum antibacterial and antifungal activity.[2][4]Inhibition of essential enzymes, disruption of cell membrane integrity.Chalcones of 2-acetylpyridine, Schiff base complexes.[6][8]
Pyrimidine Wide range of antibacterial and antifungal properties.[10][11]Inhibition of dihydrofolate reductase, interference with nucleic acid synthesis.Trimethoprim, Sulfadiazine.[10]
Quinoline Potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.[12][13][14]Inhibition of DNA gyrase and topoisomerase IV.Fluoroquinolones (e.g., Ciprofloxacin).[12]
Indole Documented antibacterial and antifungal effects.[15][16]Disruption of cell division, inhibition of biofilm formation.Indole-curcumin derivatives.[17]
Thiophene Known antimicrobial and antifungal properties.[18][19][20]Disruption of cell membrane, inhibition of essential metabolic pathways.Thiophene-based chalcones.
Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a primary focus of modern drug discovery.[5]

Heterocyclic ScaffoldReported Anticancer ActivityKey Mechanisms of Action (where known)Representative Examples/Derivatives
Pyridine Cytotoxic against various cancer cell lines.[3][5][21]Kinase inhibition, induction of apoptosis, cell cycle arrest.Pyridine-based 1,2,4-triazolo-tethered indole conjugates.[22]
Pyrimidine Broad-spectrum anticancer activity.[5][10][23][24]Inhibition of thymidylate synthase, incorporation into DNA/RNA leading to cell death.5-Fluorouracil, Gemcitabine.[5]
Quinoline Significant cytotoxic effects against a range of cancer cells.[12][25][26]Topoisomerase inhibition, induction of apoptosis, anti-angiogenesis.Camptothecin derivatives.
Indole Potent antiproliferative activity against numerous cancer cell lines.[17][27][28]Tubulin polymerization inhibition, induction of apoptosis, kinase inhibition.Vinca alkaloids (e.g., Vinblastine, Vincristine).
Thiophene Demonstrated cytotoxic and antiproliferative effects.[18][19][29]Induction of apoptosis, cell cycle arrest.Thiophene-containing kinase inhibitors.
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, driving the search for new anti-inflammatory drugs.[30]

Heterocyclic ScaffoldReported Anti-inflammatory ActivityKey Mechanisms of Action (where known)Representative Examples/Derivatives
Pyridine Inhibition of inflammatory mediators.[30][31]Inhibition of nitric oxide (NO) production, reduction of pro-inflammatory cytokine expression.Pyridine derivatives inhibiting LPS-induced inflammation.[30]
Pyrimidine Reduction of inflammatory responses.[10][11][24]Inhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory signaling pathways.Pyrimidine derivatives with COX inhibitory activity.
Quinoline Potent anti-inflammatory effects.[13][26]Inhibition of pro-inflammatory cytokine production, modulation of NF-κB signaling.Quinoline-based NF-κB inhibitors.
Indole Significant anti-inflammatory properties.[16][17][27]Inhibition of COX and lipoxygenase (LOX) pathways, reduction of inflammatory mediators.Indomethacin.
Thiophene Demonstrated anti-inflammatory activity.[18][19][32]Inhibition of pro-inflammatory enzymes and cytokines.Tolfenamic acid, Tenoxicam.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives and the evaluation of their biological activity require robust and reproducible experimental protocols.

General Synthesis of this compound Derivatives

A plausible synthetic route to the target scaffold starts with the commercially available 3-amino-5-bromopyridine.

Synthesis_Workflow A 3-Amino-5-bromopyridine B Protection of Amino Group A->B C Protected 3-Amino-5-bromopyridine B->C D Lithiation and Reaction with Acetaldehyde C->D E 1-(3-(Protected-amino)-5-bromopyridin-2-yl)ethanol D->E F Oxidation E->F G 1-(3-(Protected-amino)-5-bromopyridin-2-yl)ethanone F->G H Deprotection G->H I This compound H->I J Derivatization (e.g., condensation with aldehydes to form chalcones) I->J K Target Derivatives J->K

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol for the Synthesis of a Chalcone Derivative:

  • Protection of the Amino Group: React 3-amino-5-bromopyridine with a suitable protecting group (e.g., di-tert-butyl dicarbonate) to prevent side reactions.[33]

  • Directed Ortho-Metalation and Acetylation: Treat the protected aminopyridine with a strong base (e.g., n-butyllithium) followed by an acetylating agent (e.g., N,N-dimethylacetamide) to introduce the acetyl group at the 2-position.

  • Deprotection: Remove the protecting group to yield this compound.

  • Claisen-Schmidt Condensation: React this compound with a substituted aromatic aldehyde in the presence of a base (e.g., potassium hydroxide in ethanol) to form the corresponding chalcone derivative.[6][7]

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Experimental Protocols for Biological Assays

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Antimicrobial_Assay A Prepare serial dilutions of test compound in 96-well plate B Add standardized microbial suspension to each well A->B C Incubate at optimal temperature and time B->C D Visually assess for microbial growth (turbidity) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with a suitable solvent D->E F Measure absorbance at ~570 nm using a plate reader E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[30][31]

NO_Assay A Culture macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate with LPS to induce NO production B->C D Incubate for 24 hours C->D E Collect supernatant and react with Griess reagent D->E F Measure absorbance at ~540 nm E->F G Calculate percentage of NO inhibition F->G

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Protocol:

  • Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period.

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Concluding Remarks and Future Directions

This guide has provided a comparative overview of the biological activities of pyridine derivatives, with a focus on the potential of this compound derivatives, against other key heterocyclic scaffolds. The pyridine nucleus continues to be a privileged scaffold in drug discovery, and its diverse derivatives show immense promise in the development of new antimicrobial, anticancer, and anti-inflammatory agents.

While direct experimental data for the target scaffold is limited, the analysis of related structures suggests that its derivatives are worthy of further investigation. The synthetic accessibility and multiple points for diversification make this compound an attractive starting point for the generation of compound libraries for high-throughput screening.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate their modes of action and identify their molecular targets. The comparative data presented herein should serve as a valuable resource to guide these future drug discovery efforts.

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A Researcher's Guide to the Spectroscopic Analysis of 1-(3-Amino-5-bromopyridin-2-yl)ethanone: A Comparative NMR Study

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide, prepared for researchers, scientists, and drug development professionals, offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Amino-5-bromopyridin-2-yl)ethanone. By leveraging established principles of NMR spectroscopy and comparative data from related substituted pyridines, we present a comprehensive framework for the spectral assignment of this key synthetic intermediate.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of a wide array of biologically active molecules. The presence of an amino group, a bromine atom, and an acetyl group on the pyridine ring creates a unique electronic environment, making a thorough understanding of its spectroscopic properties essential for its application in complex synthetic pathways. NMR spectroscopy stands as a powerful, non-destructive technique for confirming the molecular structure of such compounds.[1][2][3] This guide will walk through the theoretical and practical aspects of analyzing the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols: A Best-Practice Approach

To ensure the acquisition of high-quality NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this nature.[4] The choice of solvent can slightly influence chemical shifts.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg is advisable.[4]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following parameters on a standard NMR spectrometer (e.g., 400 or 500 MHz) are recommended:

  • ¹H NMR : A standard single-pulse experiment should be employed with a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR : A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is standard.[4] A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]

Spectral Analysis and Assignment

The structural formula of this compound with the proposed numbering for NMR analysis is shown below:

Figure 1. Structure of 1-(3-Amino-5-bromopyrin-2-yl)ethanone

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. The substituent effects of the amino, bromo, and acetyl groups play a crucial role in determining the chemical shifts of the pyridine ring protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-47.0 - 7.5Doublet~2-3This proton is ortho to the bromine atom and meta to the amino group. The deshielding effect of the bromine and the shielding effect of the amino group will influence its position. It will be split by H-6.[5][6]
H-67.8 - 8.2Doublet~2-3This proton is ortho to the nitrogen atom and meta to the bromine atom, leading to a downfield shift. It will be split by H-4.[5][6]
-NH₂5.0 - 6.0Broad Singlet-The chemical shift of amino protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water.
-CH₃2.5 - 2.7Singlet-The methyl protons of the acetyl group are adjacent to a carbonyl group and will appear as a singlet in the upfield region.

Key Insights from ¹H NMR:

  • Substituent Effects : The electron-donating amino group tends to shift ortho and para protons upfield, while the electron-withdrawing acetyl and bromo groups will shift them downfield.

  • Coupling Constants : The coupling between H-4 and H-6 is expected to be a meta-coupling, typically in the range of 2-3 Hz.[7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyridine ring.

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2150 - 155This carbon is attached to the electron-withdrawing acetyl group and is adjacent to the ring nitrogen, resulting in a significant downfield shift.
C-3145 - 150Attached to the amino group, which has a shielding effect, but also adjacent to the C-2 bearing the acetyl group.
C-4120 - 125This carbon is influenced by the meta-amino group (shielding) and the ortho-bromo group (deshielding).
C-5110 - 115Directly attached to the electronegative bromine atom, which generally causes a downfield shift, but the ortho-amino group provides some shielding.
C-6135 - 140Adjacent to the ring nitrogen, leading to a downfield shift.
-C=O195 - 205The carbonyl carbon of the acetyl group will appear significantly downfield.
-CH₃25 - 30The methyl carbon of the acetyl group will be found in the upfield region.

Comparative Analysis with Related Structures:

  • 3-Amino-5-bromopyridine : The chemical shifts of the pyridine ring carbons in the title compound can be compared to those of 3-amino-5-bromopyridine to understand the influence of the acetyl group at the C-2 position.[8]

  • 1-(3-Bromopyridin-2-yl)ethanone : Comparing the spectra with this compound will highlight the effect of the amino group at the C-3 position.[9][10][11][12]

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC Links protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC Reveals multi-bond connectivities C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC C13_NMR->HMBC COSY->HSQC HSQC->HMBC

Figure 2. Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy) : This experiment will show correlations between coupled protons, confirming the J-coupling between H-4 and H-6.[2]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons (C-4, C-6, and the methyl carbon).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C-2, C-3, C-5, and the carbonyl carbon) by observing their correlations with the known protons. For instance, the methyl protons should show a correlation to the carbonyl carbon and C-2.

Conclusion

The structural characterization of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in its utilization for further synthetic applications. By combining the predictive power of substituent effects with a systematic approach to spectral interpretation, including the use of advanced 2D NMR techniques, researchers can confidently assign the complete spectral data for this molecule. This guide provides a robust framework for such an analysis, empowering scientists to ensure the integrity of their chemical entities and accelerate the pace of discovery.

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A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 1-(3-Amino-5-bromopyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(3-Amino-5-bromopyridin-2-YL)ethanone is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry. Its structural complexity, featuring an aromatic amine, a halogen, and a ketone, necessitates robust analytical methods to ensure its purity profile is well-characterized.

This guide provides an in-depth comparison of two powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in selecting the most appropriate method for their specific needs, from routine quality control to in-depth impurity profiling.

Physicochemical Properties and Analytical Considerations

The molecular structure of this compound dictates the strategy for its analysis.

  • Polarity and Solubility : The presence of an amino group and a ketone imparts a degree of polarity, making it suitable for reversed-phase HPLC, the most common mode of liquid chromatography.[1][2]

  • Chromophores : The substituted pyridine ring is an excellent chromophore, making UV detection a viable and sensitive option for quantification.[3] Aromatic molecules are known to be particularly intense absorbers of UV radiation.

  • Ionizability : The basic amino group on the pyridine ring is readily protonated, making the molecule highly suitable for positive-mode electrospray ionization (ESI) in mass spectrometry.[4][5] ESI is a soft ionization technique, which is advantageous as it typically keeps the molecular ion intact.[6]

  • Isotopic Signature : The presence of a bromine atom provides a distinct isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry for confirming the presence of bromine in the main compound and any bromine-containing impurities.[7]

Method 1: HPLC with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control labs for its robustness, reliability, and cost-effectiveness. It is an ideal method for quantifying the purity of the main component when its identity and the identities of major impurities are already known.

Causality Behind Experimental Choices

The goal is to develop a stability-indicating method capable of separating the main peak from potential process-related impurities and degradation products.

  • Stationary Phase : A C18 (octadecylsilyl) reversed-phase column is the logical starting point.[1][8] This non-polar stationary phase provides effective retention for moderately polar aromatic compounds like our target analyte through hydrophobic interactions.[9]

  • Mobile Phase : A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) is proposed. Acetonitrile is often preferred over methanol for its lower UV cutoff (190 nm vs. 205 nm), which allows for detection at lower wavelengths and often results in a less noisy baseline.[10][11][12] The use of a gradient, starting with a higher percentage of water and increasing the percentage of ACN, ensures that impurities of varying polarities are effectively separated and eluted.

  • Mobile Phase Modifier : Adding a small amount (0.1%) of an acid, such as formic acid, to the mobile phase is crucial.[8] For a basic compound like this, the acid protonates the amino group, which significantly improves peak shape by preventing interaction with residual silanols on the silica-based column, a common cause of peak tailing.[13]

  • Detection Wavelength : The substituted pyridine structure is expected to absorb strongly in the UV range. A photodiode array (PDA) detector would be used during method development to scan a range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).[10] For routine analysis, monitoring at a specific wavelength, such as 254 nm, is a common practice for aromatic compounds.[3][14]

Experimental Protocol: HPLC-UV Purity Assessment
  • Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Program :

      Time (min) % A % B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : 254 nm (or determined λmax).

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Diluent : Acetonitrile/Water (50:50, v/v).

    • Sample Concentration : Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filtration : Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis : Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method must be validated according to ICH guidelines to ensure its accuracy and precision.[15][16]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity and identification capabilities of mass spectrometry. It is the premier tool for confirming the identity of the main peak and for identifying unknown impurities.

Causality Behind Experimental Choices

The LC method can often be directly transferred from the HPLC-UV method. The key additional considerations relate to the mass spectrometer interface.

  • Ionization Source : Electrospray Ionization (ESI) is the ideal choice.[5] The analyte is already in a polar, volatile mobile phase, and the basic nitrogen atom is readily protonated to form a positive ion ([M+H]⁺), making it highly sensitive in positive ion mode.[17]

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. A TOF or Orbitrap analyzer provides high-resolution mass data, which allows for the determination of the elemental composition of the parent ion and its fragments, greatly aiding in impurity identification.[18]

  • Scan Mode : A full scan mode is used to detect all ionizable compounds eluting from the column. The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) will be a key signature to look for in the mass spectra of the main peak and any related impurities.[7][19]

Experimental Protocol: LC-MS Purity and Impurity Identification
  • Instrumentation : LC-MS system, comprising an HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

  • Liquid Chromatography Conditions :

    • Same as the HPLC-UV method described above. The use of a volatile buffer like formic acid is fully compatible with MS detection.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI, Positive.

    • Scan Range : m/z 100 - 600.

    • Capillary Voltage : 3.5 kV.

    • Drying Gas (N₂) Flow : 10 L/min.

    • Drying Gas Temperature : 350 °C.

    • (Note: These are typical starting parameters and must be optimized for the specific instrument.)

  • Data Analysis :

    • Purity Assessment : The Total Ion Chromatogram (TIC) can be used for area percent calculations, similar to the UV chromatogram.

    • Identity Confirmation : The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule ([C₇H₇BrN₂O + H]⁺) at m/z 215.98 (for ⁷⁹Br) and 217.98 (for ⁸¹Br).

    • Impurity Identification : For any impurity peaks, the mass spectrum provides the molecular weight. This information, combined with fragmentation data (MS/MS) and knowledge of the synthetic route, can be used to propose structures for unknown impurities.[20]

Comparative Analysis: HPLC-UV vs. LC-MS

ParameterHPLC-UVLC-MS
Primary Use Quantitative purity & assay (QC)Qualitative & Quantitative (Impurity ID, confirmation)
Selectivity Good; based on chromatographic separation.Excellent; based on both chromatography and mass-to-charge ratio.
Sensitivity Good (ng level).Excellent (pg to fg level).
Identification Power Limited; based on retention time comparison with a reference standard.Definitive; provides molecular weight and structural information.
Cost Lower initial investment and running costs.Higher initial investment and maintenance costs.
Complexity Relatively simple operation and data analysis.More complex operation and requires expertise for data interpretation.
Robustness High; well-established and reliable for routine use.Can be less robust; sensitive to matrix effects and contamination.

Visualization of Analytical Workflow

The choice between HPLC-UV and LC-MS is often dictated by the stage of development and the specific question being asked. The following workflow illustrates a typical decision-making process.

G cluster_0 Purity Assessment Strategy start Need to Assess Purity of This compound dev_stage Development Stage? start->dev_stage early_stage Early Stage R&D (Impurity Profiling) dev_stage->early_stage Early late_stage Late Stage / QC (Routine Testing) dev_stage->late_stage Late use_lcms Use LC-MS early_stage->use_lcms identify Identify & Characterize Impurities (MW, Formula) use_lcms->identify use_hplcuv Develop & Validate HPLC-UV Method identify->use_hplcuv Reference standards now available late_stage->use_hplcuv quantify Quantify Purity (Area % vs. Standard) use_hplcuv->quantify

Caption: Decision workflow for selecting an analytical method based on development stage.

Conclusion

Both HPLC-UV and LC-MS are indispensable tools for assessing the purity of this compound. The choice is not about which method is universally "better," but which is "fitter for purpose" based on the analytical objective.

  • For routine quality control, batch release, and stability testing , a validated HPLC-UV method offers the required precision, accuracy, and robustness in a cost-effective manner.[8]

  • For impurity identification, structure elucidation, and comprehensive characterization during process development or forced degradation studies , LC-MS is the unmatched tool, providing the molecular-level insights necessary to ensure a complete understanding of the compound's purity profile.[20][21]

A comprehensive analytical strategy in a drug development setting will leverage both techniques synergistically: LC-MS to identify and characterize impurities, followed by the development and validation of a robust HPLC-UV method to monitor them throughout the product lifecycle, adhering to the principles outlined by international guidelines.[22][23]

References

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A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 1-(3-Amino-5-bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Suzuki, Buchwald-Hartwig, Sonogashira, and Heck Reactions for a Privileged Scaffold

The functionalization of heteroaromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2-aminopyridine motif is a privileged scaffold found in numerous biologically active molecules. The specific substrate, 1-(3-amino-5-bromopyridin-2-yl)ethanone, presents a unique synthetic challenge and opportunity. Its trifunctional nature, featuring a nucleophilic amino group, an ortho-acetyl moiety capable of chelation, and a reactive bromine atom, demands a careful selection of cross-coupling methodology to achieve desired chemical transformations efficiently and selectively.

This guide provides a head-to-head comparison of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the functionalization of this versatile building block. We will delve into the mechanistic nuances of each reaction in the context of this specific substrate, present comparative experimental data from closely related systems, and provide detailed, actionable protocols to guide your synthetic endeavors.

The Challenge: A Substrate with Competing Functionalities

The inherent properties of this compound necessitate a thoughtful approach to catalyst and reaction condition selection. The primary amino group and the nitrogen atom of the pyridine ring can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1][2] Furthermore, the acetyl group at the C2 position can influence the electronic properties of the pyridine ring and may participate in chelation with the palladium center, which can either be beneficial or detrimental to the catalytic cycle.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] Its tolerance of a wide range of functional groups makes it a strong contender for the functionalization of our substrate.[5]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] For this compound, the oxidative addition of the C-Br bond to a Pd(0) species is the initial step. The choice of base is critical, as it activates the boronic acid for the transmetalation step.[7] The presence of the amino and acetyl groups can influence the electron density of the pyridine ring, potentially affecting the rate of oxidative addition.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start This compound + Arylboronic Acid + Base (e.g., K3PO4) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Degas Degas with Inert Gas Start->Degas Combine in Schlenk Flask Solvent Solvent (e.g., Dioxane/H2O) Heat Heat (85-95 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 1-(3-Amino-5-arylpyridin-2-yl)ethanone Purify->Product

Suzuki-Miyaura Coupling Workflow
Comparative Performance and Experimental Protocol

While specific data for the exact title compound is scarce, a study on the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide provides valuable insights. The Suzuki coupling of this substrate with various arylboronic acids proceeded in good to excellent yields, suggesting that the Suzuki-Miyaura reaction is a viable method for our target molecule.[5][8]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
Data adapted from a study on a structurally similar substrate.[8]

Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[9][10] This reaction is particularly relevant for expanding the chemical space around the 3-amino-2-acetylpyridine core by introducing diverse amine functionalities at the C5 position.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[9] A key challenge with the substrate this compound is the potential for the existing amino group to interfere with the desired C-N bond formation. The use of bulky, electron-rich phosphine ligands is often crucial to promote the desired coupling and prevent catalyst deactivation.[11] For unprotected 3-halo-2-aminopyridines, ligands such as RuPhos and BrettPhos have proven to be particularly effective.[12]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start This compound + Amine + Base (e.g., LiHMDS) Catalyst Pd Precatalyst (e.g., RuPhos Pd G3) Degas Degas with Inert Gas Start->Degas Combine in a Sealed Tube Solvent Solvent (e.g., Toluene) Heat Heat (e.g., 100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 1-(3-Amino-5-(substituted-amino)pyridin-2-yl)ethanone Purify->Product

Buchwald-Hartwig Amination Workflow
Comparative Performance and Experimental Protocol

Research on the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine has shown that the choice of ligand is critical for success. For secondary amines, RuPhos-based catalysts tend to give superior results, while BrettPhos is often the ligand of choice for primary amines.[12] The use of a strong, non-nucleophilic base like LiHMDS is also beneficial.[11]

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1MorpholineRuPhos PrecatalystLiHMDSToluene10083
2CyclopentylamineBrettPhos PrecatalystLiHMDSToluene10078
3AnilineBrettPhos PrecatalystLiHMDSToluene10072
Data adapted from a study on 3-bromo-2-aminopyridine.[12]

Protocol: Buchwald-Hartwig Amination

  • To a flame-dried sealed tube, add the palladium precatalyst (e.g., RuPhos Pd G3 for secondary amines or BrettPhos Pd G3 for primary amines, 2 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (5 mL) followed by lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv.) as a solution in THF.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.[11][12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable handles for further transformations or as components of biologically active molecules.[13] This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14]

Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the alkynylated product. The amine base plays a dual role, acting as a base to deprotonate the alkyne and as a ligand for the copper co-catalyst. The presence of the free amino group on the pyridine ring could potentially interfere with the catalysts, necessitating careful optimization of the reaction conditions.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start This compound + Terminal Alkyne + Base (e.g., Et3N) Catalyst Pd Catalyst (e.g., Pd(CF3COO)2/PPh3) + CuI Degas Degas with Inert Gas Start->Degas Combine in a Reaction Vessel Solvent Solvent (e.g., DMF) Heat Heat (e.g., 100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 1-(3-Amino-5-alkynylpyridin-2-yl)ethanone Purify->Product

Sonogashira Coupling Workflow
Comparative Performance and Experimental Protocol

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated high yields under optimized conditions.[15] This suggests that the Sonogashira reaction is a highly effective method for the alkynylation of our target substrate.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100394
31-Ethynyl-4-methoxybenzenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100392
4EthynyltrimethylsilanePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100385
Data adapted from a study on 2-amino-3-bromopyridine.[15]

Protocol: Sonogashira Coupling

  • To a round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add DMF (2.0 mL) and stir for 30 minutes under a nitrogen atmosphere.

  • Add this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (Et₃N, 1.0 mL).

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[15]

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] This method allows for the introduction of vinyl groups, which can serve as versatile synthetic handles.

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond.[16] A subsequent β-hydride elimination regenerates the alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[17] The regioselectivity of the alkene insertion and the stereoselectivity of the final product are important considerations. For our substrate, the electron-donating amino group and the potentially coordinating acetyl group could influence the reactivity and selectivity of the reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start This compound + Alkene + Base (e.g., AcONa) Catalyst Pd Catalyst (e.g., Pd(OAc)2) Degas Degas with Inert Gas Start->Degas Combine in a Microwave Vial Solvent Solvent (e.g., Ethanol) Heat Heat (e.g., 140 °C, Microwave) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Cool and Filter Monitor->Filter Upon Completion Extract Extract with Organic Solvent Filter->Extract Purify Column Chromatography Extract->Purify Product 1-(3-Amino-5-vinylpyridin-2-yl)ethanone derivative Purify->Product

Heck Reaction Workflow
Comparative Performance and Experimental Protocol
EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Ethyl acrylatePd EnCat® 40 (0.8)AcONaEthanol140 (MW)30Moderate to Good (expected)
2StyrenePd EnCat® 40 (0.8)AcONaEthanol140 (MW)30Moderate to Good (expected)
Expected outcomes based on general green Heck reaction protocols.[18]

Protocol: Heck Reaction (Microwave-Assisted)

  • To a 10 mL microwave vial, add this compound (100 mg, 1 equiv.), tetraethylammonium chloride (Et₄NCl, 3 equiv.), sodium acetate (AcONa, 2.5 equiv.), and Pd EnCat® 40 (0.8 mol%).

  • Disperse the solids in ethanol (2 mL) and then add the alkene (1 equiv.).

  • Seal the vial and heat the reaction mixture using microwave irradiation at 140 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Dry the filtrate under reduced pressure, redissolve in an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[18]

Conclusion and Recommendations

The functionalization of this compound is achievable through a variety of palladium-catalyzed cross-coupling reactions. The choice of the optimal method depends on the desired functionality to be introduced.

  • For the synthesis of biaryl derivatives (C-C bond formation), the Suzuki-Miyaura coupling is a highly reliable and versatile method, demonstrating good functional group tolerance and generally providing high yields.

  • For the introduction of diverse amine functionalities (C-N bond formation), the Buchwald-Hartwig amination is the premier choice. Careful selection of bulky phosphine ligands, such as RuPhos or BrettPhos, is crucial to overcome potential catalyst inhibition by the substrate.

  • For the incorporation of alkynyl groups (C-C bond formation), the Sonogashira coupling offers an efficient and high-yielding pathway.

  • For the synthesis of vinylated pyridines (C-C bond formation), the Heck reaction is a viable option, with modern protocols offering green and efficient transformations.

It is imperative for researchers to consider the specific coupling partner and to perform small-scale optimizations of the reaction conditions, particularly the catalyst, ligand, base, and solvent, to achieve the best possible outcome for their desired transformation. The protocols and comparative data presented in this guide serve as a robust starting point for the successful functionalization of this valuable and synthetically challenging building block.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 2023. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 2014. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 2007. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]

  • Buchwald–Hartwig amination. Wikipedia, 2023. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 2007. [Link]

  • Hannah. Intro to Organometallics: The Heck Reaction. Odinity, 2013. [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1999. [Link]

  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Nature Communications, 2021. [Link]

  • Ikram, M., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 2021. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 2024. [Link]

  • The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]

  • Heck reaction. Wikipedia, 2023. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]

  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes... ResearchGate. [Link]

  • Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 2001. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 2011. [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

  • Heck Reaction. Chemistry LibreTexts, 2023. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023. [Link]

  • Lei, X., et al. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 2024. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 2023. [Link]

  • Perez, F. G., & Minatti, A. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 2011. [Link]

  • Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & medicinal chemistry, 2017. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. [Link]

  • Carbonylative cross-coupling reaction of 2-bromopyridine with... ResearchGate. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 2025. [Link]

  • Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules, 2021. [Link]

  • Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. ResearchGate. [Link]

  • Palladium‐Aminopyridine Catalyzed C−H Oxygenation: Probing the Nature of Metal Based Oxidant. ResearchGate. [Link]

  • Acetyl pyridine-based palladium(II) compounds as an artificial metallonucleases. Journal of inorganic biochemistry, 2017. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Amino-5-bromopyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1-(3-Amino-5-bromopyridin-2-yl)ethanone

Executive Safety Assessment

Compound Identity: this compound Physical State: Solid (typically cream/off-white powder) Primary Hazard Classification: Irritant / Harmful (GHS Category 2 Skin/Eye, Category 3 Respiratory).

The "Why" Behind the Safety Profile: As a Senior Scientist, I must look beyond the generic SDS. This molecule contains a pyridine ring substituted with an amine and a bromine atom.

  • Lipophilicity & Absorption: The bromine atom increases the lipophilicity of the pyridine ring, potentially enhancing transdermal absorption rates compared to non-halogenated pyridines.

  • Sensitization Potential: Aminopyridines are structural alerts for potential skin and respiratory sensitization. While acute toxicity might be "Harmful" (Category 4) rather than "Fatal" (Category 1), the long-term risk of developing hypersensitivity requires strict containment.

  • Dust Dynamics: As a solid intermediate, this compound is prone to triboelectric charging (static cling), causing fine particulates to disperse unexpectedly during weighing.

The PPE Defense System (Personal Protective Equipment)

Do not view PPE as a uniform; view it as a redundant barrier system . The following selection is based on the permeation kinetics of halogenated heterocycles.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Nitrile Gloves (Accelerator-free preferred)Outer Layer: 4-6 mil nitrile for mechanical strength.Inner Layer: 2-4 mil nitrile (colored) to act as a breakthrough indicator.Note: Pyridine derivatives can permeate thin nitrile in <15 mins if dissolved in organic solvents.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Primary: All open handling must occur in a certified fume hood (Face velocity: 80-100 fpm).Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent particulate inhalation.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Body Lab Coat (High-Neck, Tyvek or Cotton) Synthetic blends can melt if a fire occurs. 100% cotton or chemically resistant Tyvek is preferred. Ensure cuffs are tucked under glove gauntlets.

Operational Workflows & Engineering Controls

Safety is not just what you wear; it is how you move. The following workflows are designed to minimize the "Vector of Exposure."

A. Weighing & Transfer Protocol (Critical Step)
  • The Problem: Static electricity causes the powder to "jump" from the spatula, creating an invisible aerosol cloud.

  • The Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

    • The "Damp Kimwipe" Method: Place a slightly damp (water) Kimwipe around the base of the balance. This increases local humidity and reduces static charge.

    • Transfer: Never transfer the solid over an open bench. Use a secondary containment tray.

B. Solubilization (The Permeation Multiplier)
  • The Risk: Once dissolved (e.g., in DMSO, DCM, or Methanol), the chemical's ability to penetrate gloves increases exponentially. The solvent acts as a "carrier vehicle."

  • The Protocol:

    • If using Dichloromethane (DCM) : Nitrile gloves provide near-zero protection (<2 minutes breakthrough). You must use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves if manual handling of the solution is required.

    • If using Methanol/DMSO : Double nitrile is generally sufficient for incidental splash protection, provided you change gloves immediately upon contamination.

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for handling this specific compound, emphasizing the hierarchy of controls.

SafetyLogic Start Start: Handling this compound StateCheck State: Solid Powder? Start->StateCheck SolventCheck State: Dissolved in Solvent? StateCheck->SolventCheck No Engineering Engineering Control: Fume Hood Required StateCheck->Engineering Yes Reaction Operation: Reaction/Workup SolventCheck->Reaction Yes Weighing Operation: Weighing Engineering->Weighing StaticRisk RISK: Static Aerosolization Weighing->StaticRisk PermeationRisk RISK: Enhanced Skin Absorption (Carrier Solvent Effect) Reaction->PermeationRisk PPE_Solid PPE: Double Nitrile + Goggles + Anti-Static Measures StaticRisk->PPE_Solid Mitigate PPE_Liquid PPE: Laminate Gloves (Silver Shield) if Solvent is DCM/THF PermeationRisk->PPE_Liquid Mitigate Disposal Disposal: Halogenated Waste Stream PPE_Solid->Disposal PPE_Liquid->Disposal

Figure 1: Decision Logic for PPE selection based on physical state and solvent interaction.[1] Note the critical differentiation between solid handling (dust risk) and solution handling (permeation risk).

Emergency Response & Disposal

Accidental Exposure[2][3][4][5][6]
  • Ocular: Flush immediately for 15 minutes .[2][3] Time is tissue. Do not wait for a physician to start flushing.

  • Dermal:

    • Do not scrub. Scrubbing abrades the skin and increases absorption of the brominated compound.

    • Wash gently with copious soap and water.

    • If dissolved in solvent, remove contaminated clothing immediately to break the contact time.

Disposal Strategy

This compound contains Bromine . It cannot be disposed of in general organic waste if your facility segregates halogens.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid (Halogenated)."

  • Liquid Waste: Dispose of in the Halogenated Organic Solvents carboy. Do not mix with acid waste, as aminopyridines can react exothermically or form salts that precipitate and clog waste lines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394856 (Related Structure: 2-Amino-5-bromopyridine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.